Akr1C3-IN-14
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H21BrN2O4 |
|---|---|
Peso molecular |
445.3 g/mol |
Nombre IUPAC |
N-(4-bromo-2-methylphenyl)-2-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl-methylamino]acetamide |
InChI |
InChI=1S/C21H21BrN2O4/c1-12-8-15(22)4-6-17(12)23-19(26)11-24(3)10-14-9-20(27)28-21-13(2)18(25)7-5-16(14)21/h4-9,25H,10-11H2,1-3H3,(H,23,26) |
Clave InChI |
VRVRPZJTYVPJNC-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Akr1C3-IN-14: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a pivotal enzyme implicated in the biosynthesis of potent androgens and prostaglandins, driving the progression of various hormone-dependent and -independent cancers. Its overexpression is frequently correlated with tumor invasiveness, aggressiveness, and resistance to chemotherapy. Akr1C3-IN-14 is a potent and selective inhibitor of AKR1C3, designed to counteract these oncogenic effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the AKR1C3 enzyme. It binds to the active site of AKR1C3, preventing the binding of its natural substrates, such as Δ4-androstene-3,17-dione and prostaglandin (B15479496) D2 (PGD2). By blocking the enzymatic activity of AKR1C3, this compound effectively halts the production of key signaling molecules that promote cancer cell proliferation, survival, and drug resistance.
The primary mechanisms through which this compound exerts its anti-cancer effects are:
-
Inhibition of Androgen Synthesis: In castration-resistant prostate cancer (CRPC), AKR1C3 plays a crucial role in the intratumoral synthesis of potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) from adrenal precursors.[1][2] These androgens activate the androgen receptor (AR), promoting tumor growth. This compound blocks this synthesis, leading to reduced AR signaling.
-
Modulation of Prostaglandin Signaling: AKR1C3 catalyzes the conversion of PGD2 to 9α,11β-PGF2α, a ligand for the prostaglandin F receptor (FP). Activation of the FP receptor can trigger mitogen-activated protein kinase (MAPK) signaling, which has a proliferative effect.[1] Conversely, PGD2 can be converted to the anti-proliferative 15-deoxy-Δ-PGJ2 (15d-PGJ2), a ligand for the peroxisome proliferator-activated receptor γ (PPARγ). By inhibiting AKR1C3, this compound can shift the balance towards the formation of anti-proliferative prostaglandins.[1][3][4]
-
Sensitization to Chemotherapy: AKR1C3 is implicated in the development of resistance to various chemotherapeutic agents, including anthracyclines like doxorubicin.[1][4] The enzyme can metabolize these drugs into less active forms. This compound can restore sensitivity to these agents by preventing their inactivation.[1]
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize key quantitative data for a representative potent and selective AKR1C3 inhibitor, which we will refer to as this compound for the purpose of this guide.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Description |
| IC50 (AKR1C3) | 38 nM[5] | The half-maximal inhibitory concentration against the human AKR1C3 enzyme. |
| Ki (AKR1C3) | 0.107 µM[6] | The inhibition constant, indicating the binding affinity of the inhibitor to the AKR1C3 enzyme. |
| Inhibition Type | Competitive[7] | The inhibitor binds to the active site of the enzyme, competing with the substrate. |
Table 2: Selectivity Profile of this compound against Related AKR Isoforms
| Isoform | IC50 | Selectivity Index (IC50 Isoform / IC50 AKR1C3) |
| AKR1C1 | >10,000 nM[5] | >263 |
| AKR1C2 | 1,064 nM[5][8] | 28[5][8] |
| AKR1C4 | Not Reported | - |
Note: Data is compiled from studies on a representative N-phenylanthranilate-based AKR1C3 inhibitor. Higher selectivity indices indicate greater specificity for AKR1C3.
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Result |
| 22Rv1 (Prostate Cancer) | Cell Viability | IC50 | 14.27 µM[1] |
| HL-60 (AML) | Chemosensitization | Etoposide IC50 Reduction | From 1.16 µM to 0.21 µM[3] |
| KG1a (AML) | Chemosensitization | Daunorubicin Potentiation | Up to 10-fold[3] |
Note: Cellular IC50 values can be influenced by factors such as cell permeability and off-target effects.
Signaling Pathways
The inhibitory action of this compound directly impacts key signaling pathways involved in cancer progression.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
Recombinant Human AKR1C3 Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of AKR1C3 by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[7][9]
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH
-
Substrate (e.g., 9,10-phenanthrenequinone or S-tetralol)[7][8]
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)[8][9]
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations.
-
Initiate the reaction by adding the recombinant AKR1C3 enzyme.
-
Immediately after adding the enzyme, add the substrate to start the reaction.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the inhibitor relative to a DMSO control.
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation.
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cells that endogenously express AKR1C3.[9]
Materials:
-
AKR1C3-expressing cancer cell line (e.g., 22Rv1, DuCaP)[9][10]
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
Western blotting is used to determine the effect of this compound on the protein expression levels of AKR1C3 and downstream signaling molecules.[10][11]
Materials:
-
AKR1C3-expressing cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKR1C3, anti-p-ERK, anti-AR, anti-β-actin)[10][11]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for the discovery and characterization of an AKR1C3 inhibitor and the logical relationship of its effects.
Conclusion
This compound represents a promising therapeutic strategy for cancers that are dependent on the activity of the AKR1C3 enzyme. Its ability to potently and selectively inhibit AKR1C3 leads to the disruption of critical oncogenic signaling pathways, resulting in reduced tumor cell proliferation, increased apoptosis, and sensitization to conventional chemotherapies. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other inhibitors in this class.
References
- 1. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective AKR1C3 Inhibitors Potentiate Chemotherapeutic Activity in Multiple Acute Myeloid Leukemia (AML) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. itmat.upenn.edu [itmat.upenn.edu]
- 6. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
Akr1C3-IN-14 discovery and synthesis
An In-depth Technical Guide to the Discovery and Synthesis of Akr1C3-IN-14
Introduction
This compound, also identified in the literature as compound 14a or (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, is a potent and selective inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3).[1][2][3] AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens like testosterone (B1683101) and 5α-dihydrotestosterone (DHT) from weaker precursors.[1][4][5][6][7] The enzyme is significantly upregulated in castration-resistant prostate cancer (CRPC), where it plays a pivotal role in maintaining the androgen signaling that drives tumor growth despite androgen deprivation therapy.[4][5][6] This makes AKR1C3 a rational and compelling therapeutic target for CRPC.[4][5][8]
The discovery of this compound stemmed from the observation that non-steroidal anti-inflammatory drugs (NSAIDs) are pan-inhibitors of AKR1C enzymes.[1] The development strategy involved modifying the structure of naproxen (B1676952) to enhance potency and selectivity for AKR1C3 while minimizing off-target effects, particularly the inhibition of cyclooxygenase (COX) enzymes.[2][3] The replacement of the α-methyl group of naproxen with an ethyl group led to the racemic compound 14 , which showed high selectivity for AKR1C3.[1] Subsequent resolution of this racemate yielded the R-enantiomer, 14a (this compound), which is a potent and selective competitive inhibitor of AKR1C3.[1][2]
This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in drug development.
Quantitative Biological Data
The inhibitory activity of this compound (14a), its S-enantiomer (14b), the racemate (14), and the parent compound naproxen were evaluated against various AKR1C isoforms and COX-1. The data are summarized below.
| Compound | AKR1C1 IC₅₀ (μM) | AKR1C2 IC₅₀ (μM) | AKR1C3 IC₅₀ (μM) | AKR1C4 IC₅₀ (μM) | COX-1 IC₅₀ (μM) | Selectivity (AKR1C2/AKR1C3) |
| 14a (this compound) | 2.1 | 3.5 | 0.06 | > 100 | > 100 | 58 |
| 14b | 4.3 | 25 | 0.57 | > 100 | > 100 | 44 |
| 14 (racemate) | Not Reported | 7.0 | 0.12 | Not Reported | Not Reported | 58 |
| Naproxen | 1.8 | 2.3 | 0.28 | > 100 | 0.061 | 8.2 |
| Data sourced from Windsor et al., J. Med. Chem. 2016.[1] |
Signaling Pathways
AKR1C3 is a key node in two major signaling pathways implicated in cancer progression: androgen biosynthesis and prostaglandin (B15479496) metabolism.
AKR1C3 in Androgen Biosynthesis
In CRPC, tumor cells can synthesize their own androgens. AKR1C3 is a crucial enzyme in this process, catalyzing the final steps to produce testosterone and DHT, which then activate the androgen receptor (AR) to promote tumor cell proliferation and survival.[1][4][6][7]
Caption: AKR1C3-mediated androgen synthesis in CRPC and its inhibition by this compound.
AKR1C3 in Prostaglandin Metabolism
AKR1C3 also functions as a prostaglandin F synthase, converting PGD₂ to 11β-PGF₂α and PGH₂ to PGF₂α.[9][10][11] These products activate the FP receptor, leading to proliferative signaling. By metabolizing PGD₂, AKR1C3 also prevents its conversion to the anti-proliferative 15-deoxy-Δ¹²,¹⁴-PGJ₂ (15d-PGJ₂), a ligand for PPARγ.[9]
Caption: Role of AKR1C3 in prostaglandin metabolism and the effect of its inhibition.
Experimental Protocols
Synthesis of this compound
The synthesis of racemic 2-(6-methoxynaphthalen-2-yl)butanoic acid (14) is achieved in two steps from 2-bromo-6-methoxynaphthalene (B28277). The R-enantiomer (14a, this compound) is then obtained by chiral separation.[1]
Caption: Synthetic workflow for this compound (Compound 14a).
Detailed Protocol for Racemate (14) Synthesis: [1]
-
Step 1: Reformatsky Reaction. To a solution of 2-bromo-6-methoxynaphthalene (1 equivalent) and ethyl 2-bromobutanoate (1.5 equivalents) in anhydrous THF, activated zinc dust (2 equivalents) is added. The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC). After cooling, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated. The crude product, ethyl 2-(6-methoxynaphthalen-2-yl)butanoate, is purified by column chromatography.
-
Step 2: Saponification. The purified ester from Step 1 is dissolved in a mixture of THF and water. Lithium hydroxide (B78521) (LiOH, 3 equivalents) is added, and the mixture is stirred at room temperature overnight. The reaction mixture is then acidified with 1N HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield the racemic acid 14 .
-
Step 3: Chiral Separation. The racemic mixture is separated into its R- (14a) and S- (14b) enantiomers using preparative chiral HPLC.
Recombinant Human AKR1C3 Enzyme Inhibition Assay
This protocol determines the IC₅₀ value of an inhibitor against AKR1C3.[1][12]
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.
-
Enzyme Solution: Prepare a stock solution of purified recombinant human AKR1C3 in assay buffer.
-
Cofactor Solution: Prepare a 10 mM stock solution of NADPH in assay buffer.
-
Substrate Solution: Prepare a stock solution of a suitable substrate, such as S-tetralol (for oxidation) or Δ⁴-androstene-3,17-dione (for reduction), in an appropriate solvent (e.g., DMSO).
-
Inhibitor Solution: Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 180 µL of assay buffer.
-
Add 2 µL of the serially diluted inhibitor solution (or DMSO for control).
-
Add 10 µL of the AKR1C3 enzyme solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of a pre-mixed solution of the substrate and NADPH (final concentrations are typically ~200 µM for NADPH and a Kₘ-approximating concentration for the substrate).
-
-
Data Acquisition and Analysis:
-
Immediately monitor the change in absorbance at 340 nm (corresponding to NADPH consumption) over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraFit, Prism).[13]
-
COX-1 Inhibition Assay
This assay is used to determine the selectivity of the compound by measuring its effect on COX-1 activity.[1]
-
Assay Principle: The assay measures the initial rate of O₂ uptake during the COX-catalyzed oxygenation of arachidonic acid using a Clark-type oxygen electrode.
-
Procedure:
-
Add assay buffer (0.1 M Tris-HCl, pH 8.0, containing 1 mM phenol (B47542) and 17 µg/mL hematin) to the electrode chamber at 37°C.
-
Add the COX-1 enzyme preparation.
-
Add the test inhibitor (this compound) or vehicle (DMSO) and incubate for a specified time.
-
Initiate the reaction by adding a solution of arachidonic acid.
-
Record the rate of oxygen consumption.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.
-
Conclusion
This compound is a potent and highly selective inhibitor of AKR1C3, developed through rational drug design based on the naproxen scaffold.[1][3] Its ability to effectively inhibit AKR1C3 with high selectivity over other isoforms and COX enzymes makes it a valuable chemical probe to investigate the roles of AKR1C3 in CRPC and other malignancies.[1] The detailed synthetic and experimental protocols provided herein offer a framework for its preparation and further evaluation by researchers in the field of oncology and drug discovery.
References
- 1. Discovery of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid as a Potent and Selective Aldo-keto Reductase 1C3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of castration-resistant prostate cancer growth by genistein through suppression of AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of Akr1C3-IN-14 in Prostate Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aldo-keto reductase family 1 member C3 (AKR1C3) has emerged as a critical therapeutic target in the progression of prostate cancer, particularly in its castration-resistant form (CRPC). This enzyme plays a pivotal role in the intratumoral biosynthesis of potent androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which fuel cancer cell growth and survival. Furthermore, AKR1C3 is implicated in signaling pathways independent of androgen synthesis, including the metabolism of prostaglandins, contributing to cell proliferation and therapeutic resistance. This technical guide provides a comprehensive overview of the target validation of AKR1C3 in prostate cancer, with a specific focus on the potent and selective inhibitor, Akr1C3-IN-14 (also referred to as compound 5r in scientific literature). We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and the signaling pathways it modulates.
Akr1C3: A Key Driver in Castration-Resistant Prostate Cancer
AKR1C3 is a steroidogenic enzyme that is significantly upregulated in CRPC tissues compared to benign prostate and primary prostate cancer tissues[1]. Its primary function in this context is the conversion of weak adrenal androgens, like dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577) (A4), into testosterone and DHT, the high-affinity ligands for the androgen receptor (AR)[1][2]. This intratumoral androgen production allows prostate cancer cells to maintain AR signaling and proliferate despite systemic androgen deprivation therapies.
Beyond its role in androgen synthesis, AKR1C3 influences other signaling cascades. It is involved in the metabolism of prostaglandins, converting prostaglandin (B15479496) D2 (PGD2) to prostaglandin F2α (PGF2α), which can promote cell proliferation through the MAPK signaling pathway[1][3]. By metabolizing PGD2, AKR1C3 also prevents its conversion to the anti-proliferative 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), a ligand for the tumor suppressor PPARγ[4][5]. Furthermore, AKR1C3 has been shown to act as a coactivator of the androgen receptor, further amplifying its signaling output[6]. The multifaceted role of AKR1C3 in promoting prostate cancer progression and conferring resistance to existing therapies makes it a compelling target for novel therapeutic intervention.
This compound: A Potent and Selective Inhibitor
This compound (compound 5r) is a highly potent and selective inhibitor of AKR1C3. Its efficacy has been demonstrated in preclinical studies, showcasing its potential as a therapeutic agent for prostate cancer.
Quantitative Efficacy Data
The following tables summarize the key quantitative data for this compound and its prodrug.
| Inhibitor | Parameter | Value | Selectivity | Reference |
| This compound (5r) | IC50 vs. AKR1C3 | 51 nM | >1216-fold vs. AKR1C1/2 | [7] |
| Prodrug of this compound (4r) | Model | Dose | Effect | Reference |
| 22Rv1 Prostate Cancer Xenograft | 25 mg/kg/day (IP) | Significant tumor growth inhibition | [7] | |
| 22Rv1 Prostate Cancer Xenograft | 50 mg/kg/day (IP) | Dose-dependent reduction in tumor volume | [7] |
Key Experimental Protocols
Reproducible and robust experimental methodologies are crucial for the validation of therapeutic targets and the characterization of inhibitors. This section provides detailed protocols for key assays used in the evaluation of this compound.
AKR1C3 Enzymatic Inhibition Assay
This assay quantifies the inhibitory potency of a compound against the AKR1C3 enzyme.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (cofactor)
-
9,10-phenanthrenequinone (PQ) (substrate)
-
This compound (test inhibitor)
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, this compound at various concentrations, and the recombinant AKR1C3 enzyme.
-
Incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (PQ) and NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition relative to a vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of an AKR1C3 inhibitor on the proliferation and viability of prostate cancer cells.
Materials:
-
22Rv1 or other AKR1C3-expressing prostate cancer cells
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed 22Rv1 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce MTT to purple formazan (B1609692) crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vivo Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of an AKR1C3 inhibitor in a mouse model of prostate cancer.
Materials:
-
Male immunodeficient mice (e.g., NSG mice)
-
22Rv1 prostate cancer cells
-
Matrigel
-
Prodrug of this compound (formulated for in vivo administration)
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of 22Rv1 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the prodrug of this compound (e.g., 25 or 50 mg/kg, intraperitoneally, daily) or vehicle control to the respective groups.
-
Measure tumor volume and mouse body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
-
Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and control groups.
Signaling Pathways Modulated by Akr1C3 Inhibition
Inhibition of AKR1C3 by this compound is expected to impact multiple signaling pathways that are crucial for prostate cancer progression.
Androgen Synthesis and Androgen Receptor Signaling
The primary mechanism of action of this compound is the blockade of intratumoral androgen synthesis. By inhibiting the conversion of weak androgens to potent AR ligands, the inhibitor reduces the activation of the androgen receptor, leading to decreased expression of AR target genes, such as Prostate-Specific Antigen (PSA), and ultimately inhibiting cancer cell growth.
Caption: this compound inhibits androgen synthesis and AR signaling.
Prostaglandin Metabolism and Downstream Signaling
Akr1C3 also regulates the balance of prostaglandins. By inhibiting AKR1C3, this compound is expected to decrease the production of the proliferative PGF2α and increase the levels of the anti-proliferative 15d-PGJ2, thereby suppressing growth-promoting pathways like MAPK and activating the tumor-suppressive PPARγ pathway.
Caption: this compound modulates prostaglandin signaling pathways.
Conclusion and Future Directions
The data presented in this guide strongly support the validation of AKR1C3 as a therapeutic target in prostate cancer. The potent and selective inhibitor, this compound, has demonstrated significant preclinical efficacy in inhibiting the growth of prostate cancer cells both in vitro and in vivo. Its dual mechanism of action, targeting both androgen synthesis and pro-proliferative prostaglandin signaling, makes it a promising candidate for further development.
Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies of this compound and its prodrugs to enable clinical translation. Furthermore, exploring the potential of this compound in combination with existing therapies, such as androgen receptor antagonists, could lead to more effective treatment strategies for castration-resistant prostate cancer. The development of biomarkers to identify patients most likely to respond to AKR1C3 inhibition will also be crucial for the successful clinical implementation of this targeted therapy.
References
- 1. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer [frontiersin.org]
- 5. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of Akr1C3-IN-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of Akr1C3-IN-14, a potent inhibitor of Aldo-keto Reductase 1C3 (AKR1C3). This document details its inhibitory activity, its effects on cancer cell proliferation, and the underlying signaling pathways it modulates. Detailed experimental protocols for the key assays are provided to enable replication and further investigation.
Core Compound Data
This compound has been identified as a selective inhibitor of the AKR1C3 enzyme. Its primary quantitative metric of potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target | IC50 (µM) | Cell Line (Proliferation IC50) | Proliferation IC50 (µM) |
| This compound | AKR1C3 | 0.122[1] | 22Rv1 (Prostate Cancer) | 14.27[1] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting the AKR1C3 enzyme, which plays a crucial role in two significant signaling pathways: androgen biosynthesis and prostaglandin (B15479496) metabolism.
1. Androgen Biosynthesis: In castration-resistant prostate cancer (CRPC), AKR1C3 is a key enzyme in the intratumoral production of potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT)[2]. By catalyzing the reduction of precursor molecules, AKR1C3 contributes to the activation of the androgen receptor (AR), promoting cancer cell growth and survival. This compound, by inhibiting AKR1C3, blocks this pathway, leading to a reduction in androgen levels and subsequent inhibition of AR signaling.
2. Prostaglandin Metabolism: AKR1C3 is also involved in the synthesis of prostaglandin F2α (PGF2α) from prostaglandin D2 (PGD2)[1]. PGF2α can promote cell proliferation through its receptor. By inhibiting this conversion, this compound can modulate prostaglandin-mediated cell signaling.
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
AKR1C3 Enzyme Inhibition Assay (IC50 Determination)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against the AKR1C3 enzyme by monitoring the oxidation of S-tetralol.
Materials:
-
Recombinant human AKR1C3 enzyme
-
S-tetralol (substrate)
-
NADP+ (cofactor)
-
This compound
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0
-
DMSO (for dissolving inhibitor)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Mixture Preparation: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Diluted this compound or DMSO (for control wells)
-
Recombinant AKR1C3 enzyme (final concentration of approximately 95 nM)[3]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of S-tetralol (final concentration of 165 µM, which is the Km value for AKR1C3) and NADP+ (final concentration of 200 µM) to each well[3].
-
Measurement: Immediately measure the increase in absorbance at 340 nm over time (kinetic mode) using a microplate reader. The increase in absorbance corresponds to the formation of NADPH.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the effect of this compound on the proliferation of the 22Rv1 prostate cancer cell line.
Materials:
-
22Rv1 human prostate carcinoma epithelial cell line
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Harvest 22Rv1 cells in their logarithmic growth phase and seed them into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere[1].
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
In Vitro Androgen Production Assay (LC-MS/MS)
This protocol outlines a method to measure the production of androgens (e.g., testosterone) in cell culture to assess the inhibitory effect of this compound.
Materials:
-
Prostate cancer cell line expressing AKR1C3 (e.g., 22Rv1)
-
Cell culture medium
-
Androgen precursor (e.g., androstenedione)
-
This compound
-
Internal standards (e.g., deuterated testosterone)
-
Methyl tert-butyl ether (MTBE) for extraction
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture 22Rv1 cells to near confluence in appropriate culture vessels.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Add the androgen precursor (androstenedione) to the medium and incubate for a defined period (e.g., 24-48 hours).
-
-
Sample Collection: Collect the cell culture supernatant.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of supernatant, add an internal standard solution.
-
Add MTBE to extract the steroids.
-
Vortex the mixture and then centrifuge to separate the organic and aqueous phases.
-
Transfer the organic (upper) layer containing the steroids to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the androgens using a suitable C18 liquid chromatography column with a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).
-
Detect and quantify the androgens using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the androgens.
-
Quantify the concentration of testosterone in each sample by comparing its peak area to that of the internal standard and the standard curve.
-
Determine the extent of inhibition of androgen production by this compound at different concentrations.
-
References
- 1. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel AKR1C3 Inhibitors as New Potential Treatment for Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
Akr1C3 and its Role in Androgen Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a pivotal enzyme in human steroid metabolism. It plays a critical role in the biosynthesis of potent androgens and estrogens, utilizing NADPH as a cofactor. In recent years, AKR1C3 has emerged as a significant therapeutic target, particularly in the context of castration-resistant prostate cancer (CRPC), where its upregulation contributes to intratumoral androgen synthesis and resistance to androgen deprivation therapies.[1][2][3] This technical guide provides an in-depth overview of AKR1C3's function in androgen biosynthesis, the implications of its activity in disease, and the development of inhibitors as a therapeutic strategy.
The Enzymatic Role of AKR1C3 in Androgen Biosynthesis
AKR1C3 is a key player in multiple pathways of androgen synthesis, catalyzing the reduction of 17-ketosteroids to their more potent 17β-hydroxysteroid counterparts.[1][4] Its central role is highlighted in the classical, alternative (backdoor), and 5-androstene-3β,17β-diol (5-Adiol) pathways of androgen production.[5][6]
Key Reactions Catalyzed by AKR1C3:
-
Classical Pathway: Conversion of androstenedione (B190577) (A4) to testosterone.[1][4]
-
Alternative (Backdoor) Pathway: Reduction of 5α-androstanedione to 5α-dihydrotestosterone (DHT), the most potent androgen.[1][4]
-
5-Adiol Pathway: Conversion of dehydroepiandrosterone (B1670201) (DHEA) to 5-androstene-3β,17β-diol (5-Adiol), a precursor to testosterone.[5]
The upregulation of AKR1C3 in CRPC tissues allows cancer cells to maintain a sufficient intratumoral androgen supply for androgen receptor (AR) activation, even in a castrate environment.[2][7]
Dual Function of AKR1C3: Enzyme and Androgen Receptor Coactivator
Beyond its enzymatic function, emerging evidence indicates that AKR1C3 can also act as a selective coactivator of the androgen receptor.[1][8][9][10] This non-enzymatic role further amplifies androgen signaling in prostate cancer. AKR1C3 has been shown to interact directly with the AR and be recruited to the promoter regions of androgen-responsive genes, enhancing their transcription.[1][8][9] This dual functionality makes AKR1C3 an even more attractive target for therapeutic intervention, as a single inhibitor could potentially disrupt both androgen synthesis and AR signaling.
AKR1C3 Inhibitors: A Therapeutic Strategy
The development of potent and selective AKR1C3 inhibitors is a promising avenue for the treatment of CRPC and other hormone-dependent diseases. An ideal inhibitor should exhibit high potency against AKR1C3 while sparing other closely related AKR1C isoforms (AKR1C1, AKR1C2, and AKR1C4) to minimize off-target effects.[11][12]
Quantitative Data on AKR1C3 Inhibitors
The following table summarizes the inhibitory potency (IC50) and selectivity of several well-characterized AKR1C3 inhibitors.
| Compound | Compound Class | AKR1C3 IC50 (µM) | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | AKR1C4 IC50 (µM) | Selectivity Index (vs. AKR1C2) | Reference |
| Indomethacin | NSAID | 0.1 | >30 | >30 | >30 | >300 | [13] |
| Flufenamic Acid | NSAID | 0.051 | - | - | - | - | [14] |
| SN33638 | N/A | - | - | - | - | - | [4][15] |
| Substituted 3-(phenylamino)benzoic acid (cpd 7) | Small Molecule | - | - | - | - | 250 | [5] |
| 5r | Small Molecule | 0.051 | - | >1216-fold selective | - | >1216 | [16] |
| S07-2005 | Small Molecule | 0.13 | 2.88 | 50.03 | 0.75 | 385 | [14] |
Note: "-" indicates data not available in the cited sources. The selectivity index is often calculated as the ratio of IC50 for other isoforms to the IC50 for AKR1C3.
Signaling Pathways Involving AKR1C3
Androgen Biosynthesis Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of castration-resistant prostate cancer growth by genistein through suppression of AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Steroidogenic enzyme AKR1C3 is a novel androgen receptor-selective coactivator that promotes prostate cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. frontiersin.org [frontiersin.org]
- 16. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Binding Affinity of Akr1C3-IN-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Akr1C3-IN-14, a potent inhibitor of the aldo-keto reductase 1C3 (AKR1C3) enzyme. Akr1C3 is a critical enzyme in the biosynthesis of potent androgens and prostaglandins (B1171923), making it a significant target in the development of therapies for hormone-dependent cancers, such as castration-resistant prostate cancer (CRPC). This document outlines the quantitative binding data, detailed experimental methodologies for assessing inhibition, and the signaling pathways influenced by Akr1C3.
Quantitative Data Summary
This compound, also identified as compound 4 in initial discovery studies, demonstrates a significant and specific binding affinity for the AKR1C3 enzyme. The inhibitory activity is summarized in the table below, providing a clear comparison of its potency.
| Compound | Target | IC50 (µM) |
| This compound | AKR1C3 | 0.122 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The determination of the binding affinity of this compound involves standardized and reproducible experimental protocols. The following sections detail the methodologies for the expression and purification of recombinant human AKR1C3 and the subsequent enzyme inhibition assay.
Recombinant Human AKR1C3 Expression and Purification
A reliable source of active AKR1C3 is essential for in vitro binding and inhibition studies. Recombinant expression in Escherichia coli is a standard method to produce the required quantities of the enzyme.
Protocol:
-
Transformation: An expression vector containing the cDNA for human AKR1C3, often with a polyhistidine (His) tag for purification (e.g., pET28a-AKR1C3), is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture: A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium containing an appropriate antibiotic (e.g., kanamycin). The culture is grown overnight at 37°C with shaking. This starter culture is then used to inoculate a larger volume of LB medium.
-
Induction of Protein Expression: The large-scale culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. At this point, protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the yield of soluble protein.
-
Cell Lysis: The bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and protease inhibitors). The cells are lysed by sonication or high-pressure homogenization on ice.
-
Purification: The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble His-tagged AKR1C3 is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The purified AKR1C3 is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange and Storage: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, and 10% glycerol) to remove imidazole and concentrate the protein. The purity of the recombinant protein is assessed by SDS-PAGE, and the concentration is determined using a protein assay (e.g., Bradford or BCA). The purified enzyme is stored at -80°C.
AKR1C3 Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of AKR1C3 by monitoring the oxidation of the cofactor NADPH, which results in a decrease in absorbance at 340 nm. The inhibitory effect of this compound is quantified by measuring the reduction in enzyme activity at various inhibitor concentrations.
Materials:
-
Purified recombinant human AKR1C3
-
This compound (dissolved in DMSO)
-
Substrate: S-tetralol or 9,10-phenanthrenequinone (PQ)
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH)
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Protocol:
-
Reagent Preparation: Prepare a stock solution of the substrate and serial dilutions of this compound in DMSO. Prepare a working solution of NADPH in the assay buffer.
-
Assay Setup: In the wells of the 96-well microplate, add the assay buffer, the desired concentration of this compound (or DMSO for the control), and the purified AKR1C3 enzyme. Incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and NADPH to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for a period of 5-10 minutes using the microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (DMSO) using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The inhibition of AKR1C3 by this compound has significant implications for cellular signaling, primarily by disrupting the synthesis of potent androgens and pro-proliferative prostaglandins.
AKR1C3-Mediated Androgen Synthesis Pathway
AKR1C3 plays a pivotal role in the conversion of weak androgens to more potent forms that can activate the androgen receptor (AR), a key driver of prostate cancer growth.[1][2][3][4][5][6][7][8][9][10][11] this compound's inhibition of this pathway is a primary mechanism of its anti-cancer potential.
Caption: AKR1C3 in androgen synthesis and its inhibition by this compound.
AKR1C3-Mediated Prostaglandin (B15479496) Synthesis Pathway
AKR1C3 also functions as a prostaglandin F synthase, converting prostaglandin D2 (PGD2) and prostaglandin H2 (PGH2) into pro-proliferative prostaglandins like PGF2α.[1][3][11][12][13][14][15] This contributes to cancer cell growth and inflammation. By inhibiting AKR1C3, this compound can also modulate these signaling pathways.
Caption: AKR1C3 in prostaglandin synthesis and its inhibition by this compound.
Experimental Workflow for IC50 Determination
The logical flow for determining the IC50 value of an AKR1C3 inhibitor like this compound is a systematic process that moves from reagent preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Androgen biosynthesis in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockdown of AKR1C3 exposes a potential epigenetic susceptibility in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing a Proteomics-Based Signature of AKR1C3-Related Genes for Predicting the Prognosis of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Akr1C3-IN-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the early-stage research on Akr1C3-IN-14, a potent inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is a critical enzyme implicated in the progression of various cancers, particularly castration-resistant prostate cancer, through its role in androgen biosynthesis and prostaglandin (B15479496) metabolism. This compound, also identified as compound 4 or AKR1C3 degrader warhead 14, has emerged as a significant tool for studying AKR1C3 function and as a foundational molecule for the development of targeted protein degraders. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows to facilitate further research and development in this area.
Introduction to AKR1C3
Aldo-Keto Reductase 1 Member C3 (AKR1C3) is a multifunctional enzyme that plays a pivotal role in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1] In castration-resistant prostate cancer (CRPC), AKR1C3 is frequently upregulated and contributes to the intratumoral production of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby driving tumor growth despite androgen deprivation therapy.[1] Beyond its function in steroid metabolism, AKR1C3 is also involved in the conversion of prostaglandin D2 (PGD2) to 11β-PGF2α, a process that can promote cell proliferation.[2] The multifaceted roles of AKR1C3 in cancer progression have established it as a compelling therapeutic target.
This compound: A Potent Inhibitor and Degrader Warhead
This compound (also referred to as compound 4) is an inhibitor of the AKR1C3 enzyme. It serves as the "warhead" component for a first-in-class AKR1C3 Proteolysis-Targeting Chimera (PROTAC) degrader.[3][4] This dual functionality makes it a valuable research tool for both direct enzymatic inhibition and targeted protein degradation studies.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound and its derived degrader.
| Compound | Target | Assay Type | Cell Line | Value | Citation |
| This compound (compound 4) | AKR1C3 | Enzyme Inhibition | - | IC50: 0.122 µM | |
| First-Generation Degrader | AKR1C3 | Protein Degradation | 22Rv1 | DC50: 52 nM | [4] |
| First-Generation Degrader | ARv7 | Protein Degradation | 22Rv1 | DC50: 70 nM | [4] |
Signaling Pathways
AKR1C3 is a central node in at least two major signaling pathways implicated in cancer.
Androgen Biosynthesis Pathway
AKR1C3 catalyzes the reduction of weak androgens, such as androstenedione, to potent androgens like testosterone. This is a critical step in the intratumoral synthesis of androgens that can activate the androgen receptor (AR) and promote the growth of prostate cancer cells.
Androgen biosynthesis pathway and the inhibitory action of this compound.
Prostaglandin Metabolism Pathway
AKR1C3 metabolizes PGD2 to 11β-PGF2α, which can influence cell proliferation. By inhibiting AKR1C3, this compound can modulate this pathway.[2]
Prostaglandin metabolism pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments related to the early-stage research of this compound.
Synthesis of this compound (Degrader Warhead 14)
The synthesis of the AKR1C3 degrader warhead 14 involves a multi-step process.[5][6] The general workflow is outlined below.
General workflow for the synthesis of this compound.
Reagents and Conditions: [5][6]
-
(a) tert-butylchlorodiphenylsilane (B126151) (TBDPSiCl), imidazole, tetrahydrofuran (B95107) (THF), room temperature.
-
(b) 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), 1-hydroxybenzotriazole (B26582) hydrate (B1144303) (HOBt hydrate), N,N-diisopropylethylamine (DIPEA), dichloromethane (B109758) (DCM), 0 °C to room temperature.
-
(c) methyl acrylate, Pd(OAc)2, P(Ph)3, triethylamine (B128534) (NEt3), toluene, 110 °C.
-
(d) phenyl boronic acid, Pd(dppf)Cl2·CH2Cl2, Cs2CO3, toluene, 110 °C.
-
(e) tetrabutylammonium (B224687) fluoride (B91410) (TBAF), THF, 0 °C, 40 min.
-
(f) propargyl bromide, Cs2CO3, dimethylformamide (DMF), 60 °C.
Detailed Protocol: A detailed, step-by-step protocol would require access to the supplementary information of the primary research article. However, the provided reagents and conditions allow for the design of a standard organic synthesis procedure by a qualified chemist. Each step would involve the reaction of the starting material with the specified reagents under the given conditions, followed by standard workup and purification procedures (e.g., extraction, chromatography).
Western Blot for Protein Degradation
This protocol is designed to assess the degradation of AKR1C3 and ARv7 in response to treatment with an this compound-based degrader.[7]
Materials:
-
22Rv1 prostate cancer cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound-based degrader
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-AKR1C3, anti-ARv7, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed 22Rv1 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the this compound-based degrader at the desired concentrations (e.g., 10 nM, 52 nM, 1 µM) or with DMSO as a vehicle control.
-
Incubate for various time points (e.g., 24, 48, 72 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
This compound is a promising small molecule for the study of AKR1C3 biology and the development of novel cancer therapeutics. Its ability to act as both a direct inhibitor and a warhead for targeted protein degradation provides a versatile platform for further research. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound and its derivatives is warranted to fully realize its therapeutic potential.
References
- 1. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 2. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Akr1c3-IN-14: A Novel, AI-Discovered Inhibitor for Oncological Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Aldo-keto reductase family 1 member C3 (AKR1C3) has emerged as a critical therapeutic target in a range of hormone-dependent and independent cancers. Its role in the biosynthesis of potent androgens and prostaglandins (B1171923), coupled with its contribution to chemotherapy resistance, makes it a focal point for novel anticancer strategies. This document provides a comprehensive technical overview of Akr1c3-IN-14 (also referred to as compound 4), a recently identified, potent, and selective inhibitor of AKR1C3. Discovered through an innovative artificial intelligence-based virtual screening approach, this compound demonstrates significant potential as both a standalone therapeutic agent and a synergistic partner for existing chemotherapies. This guide details the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways associated with this compound, offering a foundational resource for its further preclinical and clinical development.
Introduction: The Therapeutic Rationale for AKR1C3 Inhibition
In oncology, AKR1C3's significance stems from two primary functions:
-
Steroidogenesis: AKR1C3 is a key enzyme in the production of potent androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), from weaker precursors.[2][4] This intratumoral androgen synthesis is a major driver of castration-resistant prostate cancer (CRPC). By converting weak androgens to potent ones that activate the androgen receptor (AR), AKR1C3 promotes cancer cell proliferation and survival, contributing to resistance against androgen deprivation therapies.[3][4]
-
Prostaglandin (B15479496) Metabolism: AKR1C3 metabolizes prostaglandin D2 (PGD2) to prostaglandin F2α (PGF2α).[2][4] This action has a dual effect: it generates proliferative signals through the prostaglandin F receptor (FP), which can activate the mitogen-activated protein kinase (MAPK) signaling pathway, and it prevents the formation of anti-proliferative prostaglandins like 15-deoxy-Δ-PGJ2, a ligand for the tumor-suppressive receptor PPARγ.[4]
Furthermore, elevated AKR1C3 expression is linked to resistance to various chemotherapeutic agents, including anthracyclines, in cancers of the breast, lung, and colon.[2][4] This makes AKR1C3 inhibitors valuable not only as direct anticancer agents but also as chemosensitizers.
This compound: Core Data and Properties
Quantitative Data
The following tables summarize the key quantitative data for this compound and its effects on cancer cell lines.
Table 1: Enzymatic Inhibition Data [2]
| Compound | Target | IC50 (µM) |
| This compound | AKR1C3 | 0.122 |
Table 2: Antiproliferative Activity in 22RV1 Prostate Cancer Cells [2]
| Compound | GI50 (µM) |
| This compound | 15.4 |
Table 3: Synergistic Effects with Doxorubicin (B1662922) in Osteosarcoma Cell Lines [2]
| Cell Line | AKR1C3 Expression | Doxorubicin IC50 (nM) | This compound IC50 (µM) | Combination Index (CI) at ED50 |
| U-2 OS | Low | 110 | > 50 | 0.95 (Additive) |
| SAOS2 | High | 1200 | 23.4 | 0.18 (Strong Synergy) |
| MG-63 | Moderate | 160 | 34.2 | 0.73 (Synergy) |
Mechanism of Action and Signaling Pathways
Inhibition of Androgen Synthesis
In prostate cancer, particularly in CRPC, this compound blocks the conversion of weak androgens to potent AR ligands like testosterone and DHT.[2][4] This reduction in intratumoral androgen levels leads to decreased AR signaling, thereby inhibiting the expression of AR target genes that drive cell growth and proliferation.[4]
Caption: Inhibition of AKR1C3-mediated androgen synthesis by this compound.
Modulation of Prostaglandin Signaling
By inhibiting the conversion of PGD2 to PGF2α, this compound can alter the balance of prostaglandins.[2][4] This leads to a reduction in proliferative signaling through the FP receptor and the MAPK pathway. Concurrently, the increased availability of PGD2 can lead to its conversion to anti-proliferative metabolites that activate PPARγ, a nuclear receptor with tumor suppressor functions.[4]
Caption: Modulation of prostaglandin signaling by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Synthesis of this compound (Compound 4)
This compound was synthesized via a convergent synthetic scheme. The full, step-by-step procedure, including reagent quantities, reaction conditions, and purification methods, is detailed in the supplementary information of the primary publication.[6] A generalized workflow is depicted below.
Caption: Generalized synthetic workflow for this compound.
AKR1C3 Enzymatic Inhibition Assay
The inhibitory activity of this compound against purified recombinant AKR1C3 was determined by monitoring the oxidation of the cofactor NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[2]
-
Reagents:
-
Purified recombinant human AKR1C3 enzyme
-
S-tetralol (substrate)
-
NADP+ (cofactor)
-
This compound (test inhibitor) dissolved in DMSO
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
-
Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, NADP+, and varying concentrations of this compound.
-
Add the substrate, S-tetralol, to each well.
-
Initiate the reaction by adding the AKR1C3 enzyme.
-
Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities and determine the percent inhibition for each inhibitor concentration relative to a DMSO vehicle control.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Culture and Antiproliferative Assay
The effect of this compound on cancer cell proliferation was assessed using the 22RV1 prostate cancer cell line and various osteosarcoma cell lines (U-2 OS, SAOS2, MG-63).[2]
-
Cell Lines and Culture:
-
22RV1, U-2 OS, SAOS2, and MG-63 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Antiproliferative Assay (MTT or similar):
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
After the incubation period, add a cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the manufacturer's protocol.
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.
-
The GI50 (concentration that inhibits cell growth by 50%) is determined from the dose-response curve.
-
Synergy Analysis with Doxorubicin
The synergistic effect of this compound in combination with doxorubicin was evaluated in osteosarcoma cell lines.[2]
-
Procedure:
-
Treat cells with various concentrations of this compound and doxorubicin, both as single agents and in combination at a constant ratio (e.g., 1000:1 doxorubicin:this compound).
-
After 72 hours of incubation, assess cell viability as described in the antiproliferative assay.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Caption: Experimental workflow for synergy analysis.
Future Directions and Conclusion
This compound is a promising new AKR1C3 inhibitor discovered through advanced computational methods.[2][3] Its potent and selective inhibition of AKR1C3, coupled with its demonstrated antiproliferative activity and synergistic potential with established chemotherapeutics, provides a strong rationale for its continued development.[2]
Future research should focus on:
-
In vivo efficacy studies: Evaluating the antitumor activity of this compound in relevant animal models of prostate and osteosarcoma.
-
Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and establishing a relationship between its dose, exposure, and target engagement in vivo.
-
Mechanism of synergy: Further elucidating the molecular mechanisms by which this compound sensitizes cancer cells to chemotherapeutic agents.
-
Biomarker development: Identifying predictive biomarkers to select patient populations most likely to respond to this compound therapy.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. benchchem.com [benchchem.com]
- 3. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. miR-29b-3p inhibits 22Rv1 prostate cancer cell proliferation through the YWHAE/BCL-2 regulatory axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Akr1c3-IN-14: A Technical Guide to a Novel Aldo-keto Reductase 1C3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, has emerged as a critical therapeutic target in oncology, particularly in castration-resistant prostate cancer (CRPC). Its role in intratumoral androgen biosynthesis and prostaglandin (B15479496) metabolism makes it a key driver of tumor growth and therapeutic resistance. This technical guide provides an in-depth analysis of Akr1c3-IN-14, a novel and potent inhibitor of AKR1C3. Recent research has identified a compound, referred to as "compound 4" in scientific literature and marketed as this compound, as a highly selective inhibitor of this enzyme. This document will summarize its quantitative data, detail the experimental protocols for its characterization, and visualize the associated biochemical pathways and experimental workflows. For comparative purposes, this guide also includes data on a well-characterized naproxen (B1676952) analog, compound 14a, a potent and selective AKR1C3 inhibitor.
Data Presentation
The inhibitory activity of this compound and the comparative compound 14a against AKR1C3 and other isoforms is summarized below.
Table 1: In Vitro Inhibitory Activity of this compound (Compound 4)
| Compound | Target | IC50 (µM) | Ki (µM) | Notes |
| This compound (Compound 4) | AKR1C3 | 0.122 | Not Reported | Potent and selective enzymatic inhibitor. |
| AKR1C2 | Not Reported | 6 ± 0.8 | Exhibits inhibition at higher concentrations, confirming selectivity for AKR1C3.[1] |
Table 2: In Vitro Inhibitory and Kinetic Data for Compound 14a
| Parameter | Value | Conditions |
| IC50 (µM) | ||
| AKR1C1 | 50 | |
| AKR1C2 | 46.4 | |
| AKR1C3 | 0.106 | |
| AKR1C4 | >100 | |
| COX-1 | >100 | |
| COX-2 | >100 | |
| Ki (nM) | ||
| 31 | Competitive inhibition of S-tetralol oxidation (E•NADP+•I complex)[2][3] | |
| 750 | Competitive inhibition of Δ4-AD reduction (E•NADPH•I complex)[2][3] |
Table 3: Antiproliferative and Synergistic Effects of this compound (Compound 4)
| Cell Line | Treatment | IC50 | Notes |
| 22RV1 (Prostate Cancer) | This compound | 14.27 µM ± 0.63 | Pronounced antiproliferative effect.[1] |
| Osteosarcoma Cell Lines | This compound + Doxorubicin | Synergistic | Effect is correlated with AKR1C3 expression.[1] |
| Advanced Prostate Cancer Models | This compound + Abiraterone | Synergistic | Significantly increased activity of abiraterone.[1] |
Experimental Protocols
Recombinant AKR1C3 Enzyme Inhibition Assay (for this compound / Compound 4)
This protocol outlines the general procedure for determining the in vitro inhibitory activity of compounds against recombinant human AKR1C3.
1. Reagent Preparation:
- Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.
- Enzyme Stock Solution: Recombinant human AKR1C3 enzyme in assay buffer.
- Cofactor Stock Solution: NADPH in assay buffer.
- Substrate Stock Solution: S-tetralol dissolved in a suitable solvent (e.g., DMSO).
- Inhibitor Stock Solutions: Serial dilutions of this compound in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
- The assay is performed in a 96-well plate format.
- To each well, add the assay buffer, the test inhibitor at various concentrations, and the recombinant AKR1C3 enzyme.
- Initiate the enzymatic reaction by adding the substrate (S-tetralol) and cofactor (NADPH) to each well.
- The final reaction mixture for the study identifying compound 4 contained purified recombinant enzyme for the oxidation of S-tetralol in the presence of NADP+.[1]
3. Data Acquisition and Analysis:
- Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader. This corresponds to the oxidation of NADPH.
- Calculate the initial reaction velocity for each inhibitor concentration.
- Determine the percent inhibition relative to a vehicle control (e.g., DMSO).
- Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Inhibition of AKR1C3-Mediated Testosterone (B1683101) Formation in LNCaP-AKR1C3 Cells (for Compound 14a)
This cell-based assay evaluates the ability of an inhibitor to block the conversion of an androgen precursor to testosterone in a prostate cancer cell line engineered to overexpress AKR1C3.
1. Cell Culture and Treatment:
- LNCaP-AKR1C3 cells are plated in 6-well plates at a density of 1.5 × 10^6 cells per well in phenol (B47542) red-free RPMI-1640 media supplemented with 5% charcoal-stripped fetal bovine serum, 1% Penicillin/Streptomycin, and 2 mM L-Glutamine.
- After 24 hours, the media is replaced with fresh media containing the androgen precursor, [3H] Δ4-androstene-3,17-dione (100 nM), in the presence or absence of the test inhibitor (e.g., 30 µM of compound 14a).[4][5]
2. Sample Collection and Processing:
- After a 48-hour incubation period, the cell culture media is collected.
- To measure total testosterone produced (including glucuronidated forms), the media is treated with β-glucuronidase to deconjugate testosterone-17β-glucuronide.[4][5]
3. Analysis:
- The concentration of free testosterone is determined using radio-chromatography.
- The percent inhibition of testosterone formation is calculated by comparing the amount of testosterone produced in the presence of the inhibitor to the amount produced in the vehicle control.
Mandatory Visualizations
Signaling Pathways
Caption: AKR1C3 signaling pathways and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for determining the IC50 of an AKR1C3 inhibitor.
References
- 1. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid as a Potent and Selective Aldo-keto Reductase 1C3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A 3-(4-Nitronaphthen-1-yl) amino-benzoate analog as a Bifunctional AKR1C3 Inhibitor with AR Antagonist Activity: Head to Head Comparison with Other Advanced AKR1C3 Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Akr1c3-IN-14 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akr1c3 (Aldo-keto reductase family 1 member C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a critical enzyme in the biosynthesis of androgens and metabolism of prostaglandins. Its upregulation is implicated in the progression of various cancers, particularly castration-resistant prostate cancer (CRPC), by contributing to intratumoral androgen production. Akr1c3-IN-14 has been identified as a potent inhibitor of the Akr1c3 enzyme, presenting a promising avenue for therapeutic intervention. These application notes provide detailed experimental protocols for the use of this compound in a cell culture setting to assess its biological activity.
Data Presentation
The following tables summarize the key quantitative data for this compound, identified as compound 4 in a recent study.[1]
Table 1: Enzymatic Inhibition of Akr1c3 by this compound [1]
| Compound | Target | IC50 (µM) |
| This compound | Akr1C3 | 0.122 |
Table 2: Antiproliferative Activity of this compound [1]
| Cell Line | Compound | IC50 (µM) |
| 22RV1 (Prostate Cancer) | This compound | 14.27 ± 0.63 |
Experimental Protocols
General Guidelines for Handling this compound
This compound should be handled with care in a laboratory setting. For in vitro studies, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (DMSO at the same final concentration as the highest concentration of this compound) in all experiments to account for any effects of the solvent on the cells.
Protocol 1: Cell Proliferation Assay using CCK-8
This protocol describes the determination of the antiproliferative effects of this compound on the 22RV1 prostate cancer cell line using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
22RV1 prostate cancer cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture 22RV1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the inhibitor.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
CCK-8 Assay:
-
After the 72-hour incubation, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Akr1C3 Signaling Pathway and Inhibition by this compound
Caption: Akr1C3 pathway and its inhibition by this compound.
Experimental Workflow for In Vitro Testing of this compound
Caption: General experimental workflow for testing this compound.
References
Application Notes and Protocols for Akr1C3-IN-14 in a Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens and prostaglandins. Its overexpression is implicated in the progression and therapeutic resistance of various cancers, particularly castration-resistant prostate cancer (CRPC). AKR1C3 facilitates tumor growth by converting weaker androgens to potent ones like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which in turn activate the androgen receptor (AR) signaling pathway. This enzyme is also involved in prostaglandin (B15479496) metabolism, influencing cell proliferation through pathways such as PI3K/Akt and MAPK. Consequently, inhibiting AKR1C3 presents a promising therapeutic strategy to suppress tumor progression and overcome treatment resistance. Akr1C3-IN-14 is a novel inhibitor of AKR1C3, and these application notes provide a comprehensive guide for its preclinical evaluation in xenograft models.
Mechanism of Action and Signaling Pathway
This compound is designed to selectively inhibit the enzymatic activity of AKR1C3. By blocking AKR1C3, the inhibitor aims to reduce the intratumoral production of potent androgens, thereby attenuating the activation of the androgen receptor and its downstream pro-proliferative and anti-apoptotic signaling. Furthermore, inhibition of AKR1C3 can modulate prostaglandin signaling, affecting cancer cell growth and survival.
Below is a diagram illustrating the key signaling pathways influenced by AKR1C3 and the proposed mechanism of action for an AKR1C3 inhibitor like this compound.
Application Notes and Protocols for Akr1C3-IN-14 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akr1C3 (Aldo-Keto Reductase Family 1 Member C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens and prostaglandins.[1][2][3][4] Its upregulation is implicated in the progression of various malignancies, particularly castration-resistant prostate cancer (CRPC), by promoting intratumoral androgen synthesis and cell proliferation.[4][5][6] Akr1C3-IN-14 is a potent and selective inhibitor of AKR1C3, making it a valuable tool for studying the enzyme's role in disease and a potential therapeutic agent. These application notes provide detailed protocols for the use of this compound in preclinical in vivo studies, with a focus on xenograft models of prostate cancer.
Data Presentation
In Vivo Dosage of Representative AKR1C3 Inhibitors
While specific in vivo dosage for this compound is not publicly available, data from a prodrug of a potent AKR1C3 inhibitor (compound 4r) provides a valuable reference for dose-ranging studies.
| Compound | Animal Model | Tumor Type | Dosing Route | Dosage | Reference |
| AKR1C3 Inhibitor Prodrug (4r) | NSG Mice | 22Rv1 Prostate Cancer Xenograft | Intraperitoneal (IP) | 25 mg/kg and 50 mg/kg daily | [6][7] |
Signaling Pathways
AKR1C3 plays a dual role in cellular signaling, contributing to both androgen biosynthesis and prostaglandin (B15479496) metabolism. These pathways are critical drivers of tumor growth and survival in hormone-dependent cancers.
AKR1C3-Mediated Androgen Biosynthesis
AKR1C3 is a key enzyme in the conversion of weak androgens to potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which activate the androgen receptor (AR) and promote tumor growth.[1][4]
Caption: AKR1C3 in the androgen biosynthesis pathway.
AKR1C3-Mediated Prostaglandin Metabolism
AKR1C3 also functions as a prostaglandin F synthase, converting PGD2 to PGF2α.[2][8] This shift in prostaglandin metabolism can promote cell proliferation through the activation of the FP receptor and subsequent signaling cascades like the MAPK pathway.[4][8]
Caption: AKR1C3 in prostaglandin metabolism.
Experimental Protocols
The following protocols provide a general framework for evaluating the in vivo efficacy of this compound in a prostate cancer xenograft model.
In Vivo Xenograft Tumor Model Workflow
Caption: Workflow for in vivo xenograft studies.
Detailed Methodology
1. Cell Culture and Animal Models
-
Cell Line: The 22Rv1 human prostate carcinoma cell line is a suitable model as it expresses AKR1C3.
-
Animal Model: Use male, 5-6 week old immunocompromised mice (e.g., NOD/SCID or NSG mice) to prevent rejection of human tumor xenografts.
-
Cell Preparation: Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
2. Tumor Implantation and Growth Monitoring
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
3. Treatment Administration
-
Vehicle Preparation: Prepare a vehicle control solution appropriate for the formulation of this compound (e.g., a mixture of DMSO, PEG300, Tween 80, and saline).
-
This compound Formulation: Prepare fresh dilutions of this compound in the vehicle at the desired concentrations (e.g., starting with 25 mg/kg and 50 mg/kg for dose-ranging studies).
-
Administration: Administer the formulated this compound or vehicle control to the respective groups via intraperitoneal (IP) injection once daily.
4. Efficacy Evaluation and Endpoint Analysis
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight should be monitored as an indicator of toxicity.
-
Endpoint: The study can be terminated after a predetermined period (e.g., 21-28 days) or when tumors in the control group reach a specified size limit.
-
Tumor Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. A portion of the tumor can be flash-frozen for biomarker analysis (e.g., Western blot for AKR1C3, AR, and PSA) and the remainder fixed in formalin for histological analysis.
5. Statistical Analysis
-
Analyze the differences in tumor volume and tumor weight between the treatment and control groups using appropriate statistical tests, such as a two-way ANOVA for tumor growth curves and a t-test or one-way ANOVA for final tumor weights. A p-value of <0.05 is typically considered statistically significant.
Conclusion
These application notes provide a comprehensive guide for the in vivo evaluation of this compound. While the provided dosage for a representative AKR1C3 inhibitor serves as a valuable starting point, it is crucial to perform dose-response studies to determine the optimal and safe dosage for this compound in the specific animal model and tumor type being investigated. The detailed protocols and pathway diagrams will aid researchers in designing and executing robust preclinical studies to further elucidate the therapeutic potential of targeting AKR1C3.
References
- 1. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 2. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3, a crucial androgenic enzyme in prostate cancer, promotes epithelial-mesenchymal transition and metastasis through activating ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Akr1C3-IN-14 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akr1C3-IN-14 is a small molecule inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), an enzyme implicated in the progression of various cancers, particularly hormone-dependent malignancies like prostate and breast cancer. AKR1C3 catalyzes the conversion of weak androgens and estrogens to their more potent forms and is also involved in prostaglandin (B15479496) metabolism, thereby promoting cancer cell proliferation and survival. This compound, by inhibiting AKR1C3, presents a promising tool for cancer research and therapeutic development. These application notes provide detailed protocols for the solubilization and experimental use of this compound.
Physicochemical and Potency Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁BrN₂O₄ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 445.31 g/mol | --INVALID-LINK-- |
| IC₅₀ against AKR1C3 | 0.122 µM | --INVALID-LINK--, --INVALID-LINK-- |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Inferred from similar compounds |
| Storage Conditions | Store as a solid at -20°C | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in various in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Calculation of Mass for a 10 mM Stock Solution:
-
The molecular weight of this compound is 445.31 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 445.31 g/mol * (1000 mg / 1 g) = 4.4531 mg
-
-
-
Weighing the Compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 4.45 mg of this compound powder into the tared tube. Record the exact weight.
-
-
Dissolving the Compound:
-
Calculate the precise volume of DMSO needed based on the actual weight of the compound to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 445.31 ( g/mol )] / 10 (mmol/L) * (1 L / 1000 mL)
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but be cautious of the compound's temperature sensitivity.
-
-
Aliquoting and Storage:
-
To prevent multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is expected to be stable for several months.
-
Application Notes and Protocols for Akr1C3 Inhibition by Akr1C3-IN-14
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the inhibition of Aldo-Keto Reductase Family 1 Member C3 (Akr1C3) by the specific inhibitor Akr1C3-IN-14 using Western blotting. Akr1C3 is a key enzyme in steroid hormone metabolism and prostaglandin (B15479496) synthesis, making it a significant target in various cancers, including prostate and breast cancer. These application notes offer a comprehensive guide for researchers investigating the efficacy of this compound in cellular models.
Introduction
Aldo-Keto Reductase 1C3 (Akr1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), plays a crucial role in the biosynthesis of potent androgens and estrogens. It catalyzes the conversion of androstenedione (B190577) to testosterone (B1683101) and estrone (B1671321) to estradiol. Additionally, Akr1C3 is involved in the metabolism of prostaglandins. Elevated expression of Akr1C3 has been linked to the progression of various hormone-dependent cancers and the development of therapeutic resistance.
This compound is a potent and selective inhibitor of the Akr1C3 enzyme. Evaluating the effect of this inhibitor on Akr1C3 protein expression is a critical step in understanding its mechanism of action and potential as a therapeutic agent. Western blotting is a widely used technique to detect and quantify protein levels in cell or tissue extracts, providing a reliable method to assess the downstream effects of this compound treatment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Akr1C3 signaling pathway and the experimental workflow for assessing its inhibition by this compound.
Caption: Akr1C3 signaling pathway and point of inhibition.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cancer cell lines known to express Akr1C3 (e.g., DU145, PC-3, LNCaP for prostate cancer; MCF-7 for breast cancer) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Note: The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Once cells reach the desired confluency, replace the old medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM). A vehicle control (DMSO only) must be included.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to assess the time-dependent effects of the inhibitor.
Protein Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to each well to lyse the cells.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 10% or 12% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Akr1C3 (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking buffer overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin, GAPDH) should be used as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Akr1C3 band intensity to the corresponding loading control band intensity.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table to facilitate comparison of the dose-dependent effects of this compound.
Table 1: Representative Dose-Dependent Effect of this compound on Akr1C3 Protein Expression
| Treatment Concentration (µM) | Normalized Akr1C3 Protein Level (Arbitrary Units) | Standard Deviation |
| 0 (Vehicle Control) | 1.00 | ± 0.08 |
| 0.1 | 0.85 | ± 0.06 |
| 1 | 0.52 | ± 0.05 |
| 10 | 0.21 | ± 0.03 |
| 100 | 0.05 | ± 0.01 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific reagents used.
Conclusion
This protocol provides a detailed framework for investigating the inhibitory effects of this compound on Akr1C3 protein expression in a cellular context. By following these methodologies, researchers can effectively assess the potency and mechanism of action of this inhibitor, contributing to the development of novel cancer therapeutics targeting the Akr1C3 pathway.
Akr1C3-IN-14 in Combination with Chemotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3) is a critical enzyme implicated in the progression and therapeutic resistance of various cancers. Its overexpression is linked to the inactivation of several chemotherapy agents, including the widely used anthracycline, doxorubicin (B1662922). AKR1C3 catalyzes the reduction of doxorubicin to the less potent doxorubicinol, thereby diminishing its cytotoxic efficacy.[1][2][3] The inhibition of AKR1C3 presents a promising strategy to overcome this resistance and enhance the therapeutic window of conventional chemotherapy.
Akr1C3-IN-14, also identified as Compound 4 in recent literature, is a potent and selective inhibitor of AKR1C3.[4] Preclinical studies have demonstrated its ability to act synergistically with doxorubicin, particularly in cancer cell lines with high AKR1C3 expression. These application notes provide a comprehensive overview of the quantitative data supporting this synergy and detailed protocols for its investigation in a laboratory setting.
Data Presentation
The synergistic effect of this compound in combination with doxorubicin has been quantified in various osteosarcoma cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for each compound individually and in combination, as well as the Combination Index (CI) values, which provide a quantitative measure of synergy (CI < 1 indicates synergy).
Table 1: Antiproliferative Effect of Doxorubicin and this compound (Compound 4) [4]
| Cell Line | AKR1C3 Expression | Treatment | IC50 |
| SAOS-2 | High | Doxorubicin | 80.01 nM |
| This compound | 20.11 µM | ||
| MG-63 | Moderate | Doxorubicin | 48.05 nM |
| This compound | 25.11 µM | ||
| HOS | Low | Doxorubicin | 10.13 nM |
| This compound | 28.34 µM |
Table 2: Synergistic Effect of this compound in Combination with Doxorubicin (72h treatment) [4]
| Cell Line | IC50 Doxorubicin (nM) + this compound (µM) | Combination Index (CI) at ED50 | Fold-Reduction in Doxorubicin IC50 |
| SAOS-2 | 3.56 + 3.56 | 0.29 | 22.5 |
| MG-63 | 25.11 + 25.11 | 0.78 | 1.9 |
| HOS | 7.94 + 7.94 | 0.93 | 1.3 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of AKR1C3-mediated doxorubicin resistance and a typical experimental workflow for evaluating the synergistic effects of this compound and doxorubicin.
Caption: Proposed mechanism of AKR1C3-mediated doxorubicin resistance and its inhibition by this compound.
Caption: A generalized workflow for assessing the synergy of this compound and doxorubicin.
Experimental Protocols
Cell Culture
-
Cell Lines: Human osteosarcoma cell lines SAOS-2 (high AKR1C3 expression), MG-63 (moderate AKR1C3 expression), and HOS (low AKR1C3 expression) are recommended.
-
Culture Medium: McCoy's 5A Medium (for SAOS-2) or Eagle's Minimum Essential Medium (for MG-63 and HOS) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Doxorubicin Stock Solution: Prepare a 1 mM stock solution of doxorubicin in sterile water or PBS. Store at -20°C, protected from light.
-
MTT Reagent: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS). Filter-sterilize and store at 4°C, protected from light.
-
Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl or use pure DMSO.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be adapted for the specific cell lines and compounds.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of doxorubicin and this compound in culture medium. For the combination treatment, maintain a constant molar ratio of this compound to doxorubicin (e.g., 1000:1, as informed by preclinical studies).[4]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the single agents or the combination.
-
Include wells with untreated cells (medium only) and vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Cell Viability Calculation:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
-
-
-
IC50 Determination:
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each compound and the combination.
-
-
Synergy Analysis (Combination Index):
-
The Combination Index (CI) should be calculated using specialized software such as CompuSyn or CalcuSyn, based on the Chou-Talalay method.[4]
-
CI values are interpreted as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Conclusion
The combination of this compound with doxorubicin represents a promising therapeutic strategy to overcome chemotherapy resistance in cancers with high AKR1C3 expression. The provided data and protocols offer a robust framework for researchers to further investigate this synergy and explore its potential clinical applications. Careful adherence to the experimental methodologies is crucial for obtaining reproducible and reliable results. Further investigation into the precise molecular mechanisms, including the role of the PTEN/Akt pathway, is warranted to fully elucidate the synergistic interaction.[5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. colab.ws [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldo-keto reductase 1C3 (AKR1C3) is associated with the doxorubicin resistance in human breast cancer via PTEN loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Using Akr1c3-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme in the biosynthesis of potent androgens and prostaglandins. Its overexpression is implicated in the progression of various cancers, including prostate and breast cancer, and contributes to the development of therapeutic resistance. Consequently, AKR1C3 has emerged as a significant target for novel cancer therapeutics. Akr1c3-IN-14 is a potent and selective inhibitor of the AKR1C3 enzyme, demonstrating significant potential in cancer research.[1] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays utilizing this compound.
This compound, also referred to as compound 4 in scientific literature, effectively reduces excess androgen production by inhibiting AKR1C3 activity, thereby modulating hormone-mediated signaling pathways.[1] Furthermore, it influences the biosynthesis of prostaglandin (B15479496) PGF2α, playing a role in the regulation of cell proliferation.[1] These characteristics make this compound a valuable tool for investigating AKR1C3-dependent cellular processes and for the discovery of novel therapeutic agents.
Data Presentation
The inhibitory activity of this compound has been quantified against the AKR1C3 enzyme and in cell-based assays. The following tables summarize the key quantitative data for this inhibitor.
Table 1: In Vitro Enzymatic Inhibition Data
| Compound | Target | IC50 (µM) | Reference |
| This compound (compound 4) | AKR1C3 | 0.122 | [1] |
Table 2: Cell-Based Assay Data
| Cell Line | Assay Type | This compound IC50 (µM) | Combination Agent | Combination Effect | Reference |
| 22Rv1 (Prostate Cancer) | Antiproliferation | 14.27 ± 0.63 | - | - | [1] |
| Osteosarcoma Cell Lines | Antiproliferation | - | Doxorubicin (B1662922) | Synergistic | [1] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
Biochemical High-Throughput Screening Assay for AKR1C3 Inhibition
This protocol describes a fluorescent-based assay to determine the in vitro inhibitory activity of compounds against recombinant human AKR1C3. The assay measures the consumption of the cofactor NADPH, which is a hallmark of AKR1C3 enzymatic activity.
Materials:
-
Recombinant human AKR1C3 enzyme
-
This compound (or test compounds)
-
NADPH (cofactor)
-
S-tetralol (substrate)
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4
-
DMSO
-
384-well, black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., from 10 mM to 1 nM).
-
For single-point screening, prepare a working solution at the desired screening concentration (e.g., 10 µM).
-
-
Assay Plate Preparation:
-
Add 2 µL of the diluted compound solution or DMSO (as a control) to the wells of a 384-well plate.
-
-
Reagent Preparation:
-
Prepare the enzyme/cofactor mix by diluting recombinant AKR1C3 and NADPH in assay buffer to the final desired concentrations (e.g., 10 nM AKR1C3, 200 µM NADPH).
-
Prepare the substrate solution by diluting S-tetralol in assay buffer to the final desired concentration (e.g., 50 µM).
-
-
Assay Execution:
-
Add 18 µL of the enzyme/cofactor mix to each well of the assay plate containing the compounds.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) over a period of 15-30 minutes, taking readings every 60 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence decay curve.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control: % Inhibition = (1 - (V₀_compound / V₀_DMSO)) * 100
-
For IC50 determination, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.
-
Cell-Based Antiproliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cells that endogenously express AKR1C3, such as the 22Rv1 prostate cancer cell line.
Materials:
-
22Rv1 cells (or other suitable AKR1C3-expressing cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
96-well, clear, flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the 22Rv1 cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent viability for each treatment condition relative to the DMSO control: % Viability = (Luminescence_compound / Luminescence_DMSO) * 100
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Synergy Study with Doxorubicin in Osteosarcoma Cells
This protocol is designed to evaluate the synergistic antiproliferative effect of this compound in combination with the chemotherapeutic agent doxorubicin in AKR1C3-expressing osteosarcoma cells.
Materials:
-
AKR1C3-expressing osteosarcoma cell line (e.g., U2OS, Saos-2)
-
Cell culture medium
-
This compound
-
Doxorubicin
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent
-
Luminometer
-
Software for synergy analysis (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Seed the osteosarcoma cells in 96-well plates as described in the antiproliferation assay protocol.
-
-
Combination Treatment:
-
Prepare serial dilutions of this compound and doxorubicin, both as single agents and in a fixed-ratio combination.
-
Add the single agents and the combination dilutions to the cells. Include appropriate vehicle controls.
-
-
Incubation and Viability Measurement:
-
Incubate the plate for 72 hours.
-
Measure cell viability using a suitable reagent as described previously.
-
-
Data Analysis:
-
Determine the IC50 values for this compound and doxorubicin as single agents.
-
Analyze the combination data using the Chou-Talalay method to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Conclusion
This compound is a valuable chemical probe for studying the function of AKR1C3 in both biochemical and cellular contexts. The protocols provided herein offer robust methods for high-throughput screening of potential AKR1C3 inhibitors and for characterizing their cellular effects. The presented data and workflows support the use of this compound in drug discovery programs targeting AKR1C3-driven pathologies.
References
Application Notes and Protocols for Immunohistochemical Staining of Akr1C3 with the Inhibitor Akr1C3-IN-14
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Aldo-Keto Reductase Family 1 Member C3 (Akr1C3) in formalin-fixed paraffin-embedded (FFPE) tissue sections. Additionally, it describes the use of Akr1C3-IN-14, a selective inhibitor, as a tool to investigate Akr1C3's role in cellular pathways.
Introduction
Aldo-Keto Reductase 1C3 (Akr1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme in the metabolism of steroids and prostaglandins.[1][2] It is involved in the synthesis of potent androgens and estrogens and plays a significant role in the progression of various hormone-dependent cancers, such as prostate and breast cancer.[2][3][4] Akr1C3 is predominantly localized in the cytoplasm and nucleoplasm.[5][6] Immunohistochemistry is a valuable technique to visualize the expression and localization of Akr1C3 within tissue samples.[7][8]
This compound is a potent and selective inhibitor of the Akr1C3 enzyme. It is a valuable research tool for studying the functional role of Akr1C3 in both normal physiology and disease states. By inhibiting Akr1C3's enzymatic activity, researchers can investigate its impact on various signaling pathways, such as those involved in cell proliferation and hormone regulation.[4] This document provides a protocol for the IHC staining of Akr1C3 and guidance on incorporating the use of this compound in experimental design.
Data Presentation
Table 1: Recommended Reagents and Conditions for Akr1C3 Immunohistochemistry
| Parameter | Recommendation | Notes |
| Tissue Preparation | Formalin-Fixed Paraffin-Embedded (FFPE) | Standard fixation and embedding procedures are suitable. |
| Primary Antibody | Anti-Akr1C3 Rabbit Polyclonal or Monoclonal Antibody | Several commercial antibodies are validated for IHC-P.[9][10][11][12] Dilution should be optimized (e.g., 1:50-1:200).[12] |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | Use 10 mM Sodium Citrate buffer (pH 6.0).[13] Heat in a microwave or water bath at sub-boiling temperature for 10-15 minutes.[13][14] |
| Peroxidase Block | 3% Hydrogen Peroxide in Methanol or Water | 10-minute incubation to quench endogenous peroxidase activity. |
| Blocking Solution | 1-10% Normal Serum (from the same species as the secondary antibody) in PBS | 30-60 minute incubation to block non-specific antibody binding. |
| Primary Antibody Incubation | 1-2 hours at room temperature or overnight at 4°C | Incubation in a humidified chamber is recommended.[13] |
| Secondary Antibody | HRP-conjugated anti-Rabbit IgG | Dilution as per manufacturer's instructions. |
| Detection System | DAB (3,3'-Diaminobenzidine) Substrate Kit | Results in a brown precipitate at the site of the target protein. |
| Counterstain | Hematoxylin | Stains cell nuclei blue, providing contrast. |
| This compound Treatment | In vitro or in vivo prior to tissue harvesting | Treat cells in culture or animal models with an appropriate concentration and duration to achieve inhibition of Akr1C3 activity. |
Experimental Protocols
I. Immunohistochemistry Protocol for Akr1C3 in FFPE Tissues
This protocol outlines the steps for staining Akr1C3 in FFPE tissue sections.
1. Deparaffinization and Rehydration: a. Immerse slides in three changes of xylene for 5 minutes each. b. Immerse slides in two changes of 100% ethanol (B145695) for 10 minutes each. c. Immerse slides in two changes of 95% ethanol for 10 minutes each. d. Immerse slides in two changes of 70% ethanol for 10 minutes each. e. Rinse slides in deionized water for 5 minutes.
2. Antigen Retrieval: a. Immerse slides in a container with 10 mM Sodium Citrate buffer (pH 6.0). b. Heat the container in a microwave or water bath to a sub-boiling temperature for 10-15 minutes.[13][14] c. Allow the slides to cool in the buffer for 20-30 minutes at room temperature. d. Rinse the slides in deionized water.
3. Peroxidase Blocking: a. Immerse slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. b. Rinse slides with PBS (Phosphate Buffered Saline) three times for 5 minutes each.
4. Blocking: a. Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes in a humidified chamber.
5. Primary Antibody Incubation: a. Dilute the anti-Akr1C3 primary antibody to its optimal concentration in the blocking solution. b. Apply the diluted primary antibody to the tissue sections and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[13]
6. Secondary Antibody Incubation: a. Wash slides with PBS three times for 5 minutes each. b. Apply a ready-to-use HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) to the sections. c. Incubate for 30-60 minutes at room temperature in a humidified chamber.
7. Detection: a. Wash slides with PBS three times for 5 minutes each. b. Prepare the DAB substrate solution according to the manufacturer's instructions. c. Apply the DAB solution to the tissue sections and monitor for the development of a brown color (typically 1-10 minutes). d. Immediately immerse the slides in deionized water to stop the reaction.
8. Counterstaining: a. Immerse the slides in Hematoxylin for 1-2 minutes. b. Rinse the slides thoroughly with running tap water. c. "Blue" the sections in a gentle stream of tap water or an alkaline solution.
9. Dehydration and Mounting: a. Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%). b. Clear the slides in xylene. c. Apply a coverslip using a permanent mounting medium.
II. Protocol for Utilizing this compound in Cellular Studies
This protocol provides a general guideline for using this compound to treat cells before preparing them for IHC analysis. The goal is to assess the impact of Akr1C3 inhibition on protein expression.
1. Cell Culture and Treatment: a. Culture cells of interest (e.g., prostate cancer cell lines like 22RV1 or DU145) under standard conditions.[4][15] b. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). c. Treat the cells with the desired concentration of this compound or vehicle control for a specified duration (e.g., 24-72 hours). The optimal concentration and time should be determined empirically.
2. Cell Harvesting and Preparation for FFPE Blocks: a. After treatment, harvest the cells by trypsinization or scraping. b. Wash the cells with PBS and centrifuge to form a cell pellet. c. Fix the cell pellet in 10% neutral buffered formalin for a duration appropriate for the pellet size. d. Process the fixed cell pellet for paraffin (B1166041) embedding using standard histological procedures. e. Section the resulting FFPE cell blocks and mount them on slides.
3. Immunohistochemical Staining: a. Perform the IHC protocol for Akr1C3 (or other proteins of interest) as described in Section I on the FFPE cell block sections. b. Compare the staining intensity and pattern between the this compound-treated and vehicle-treated groups to determine the effect of inhibiting Akr1C3 activity.
Visualizations
Caption: Workflow for Akr1C3 Immunohistochemistry.
Caption: Akr1C3 Signaling Pathways and Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcellular - AKR1C3 - The Human Protein Atlas [proteinatlas.org]
- 6. AKR1C3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Anti-AKR1C3 Antibodies | Invitrogen [thermofisher.com]
- 10. assaygenie.com [assaygenie.com]
- 11. anti-AKR1C3 Antibody [ABIN7143694] - Human, WB, ELISA, IHC [antibodies-online.com]
- 12. anti-AKR1C3 Antibody [ABIN6259862] - Human, Mouse, Rat, WB, ELISA, IHC [antibodies-online.com]
- 13. Chromogenic Immunohistochemistry (IHC) Paraffin Protocol: Novus Biologicals [novusbio.com]
- 14. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Akr1C3-IN-14 Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Akr1C3-IN-14, specifically when the expected inhibition is not observed.
Troubleshooting Guide: this compound Not Showing Expected Inhibition
This guide is designed to help you systematically troubleshoot experiments where this compound is not demonstrating the anticipated inhibitory activity.
Question: My experiment with this compound is not showing the expected inhibition of the AKR1C3 enzyme. What are the potential causes and how can I troubleshoot this?
Answer:
A lack of expected inhibition from this compound can stem from various factors, ranging from reagent quality to experimental setup. Below is a step-by-step guide to help you identify the root cause.
Step 1: Verify Reagent Quality and Handling
Issue: The inhibitor or other critical reagents may be degraded or improperly prepared.
Troubleshooting Actions:
-
Inhibitor Integrity:
-
Source and Purity: Confirm the source and purity of this compound from the supplier's certificate of analysis.
-
Storage: Ensure the inhibitor has been stored under the recommended conditions (e.g., temperature, light protection, desiccation).
-
Solubility: Akr1C3 inhibitors can have poor solubility.[1] Verify that this compound is fully dissolved in the appropriate solvent at the desired concentration. Visual inspection for precipitates is crucial. Consider sonication or gentle warming if solubility is a known issue.
-
Freshness: Prepare fresh stock solutions of the inhibitor. Avoid repeated freeze-thaw cycles.
-
-
Enzyme Activity:
-
Source and Purity: Use a highly purified and active recombinant AKR1C3 enzyme.
-
Activity Check: Before conducting inhibition assays, always perform a positive control experiment to confirm the enzyme's catalytic activity using a known substrate.
-
-
Substrate and Cofactor Integrity:
-
Confirm the purity and concentration of the substrate (e.g., 4-androstene-3,17-dione) and the cofactor NADPH.[1]
-
Prepare fresh solutions, as NADPH is particularly labile.
-
Step 2: Review and Optimize Experimental Protocol
Issue: The assay conditions may not be optimal for observing inhibition.
Troubleshooting Actions:
-
Assay Type: The choice of assay can influence the results. Common assays for AKR1C3 involve monitoring the decrease in NADPH absorbance at 340 nm.
-
Incubation Times:
-
Pre-incubation: Does your inhibitor require a pre-incubation period with the enzyme before adding the substrate? This can be critical for some inhibitors to bind effectively.
-
Reaction Time: Ensure the reaction is monitored within the linear range.
-
-
Concentrations:
-
Enzyme Concentration: Use the lowest concentration of AKR1C3 that gives a robust and linear signal to increase sensitivity to inhibition.
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. For competitive inhibitors, inhibition experiments should ideally be performed with the substrate concentration at or near its Michaelis-Menten constant (Km) value.[1]
-
Inhibitor Concentration Range: Are you using a wide enough concentration range for this compound to generate a proper dose-response curve?
-
-
Buffer Conditions: Check the pH, ionic strength, and presence of any additives (e.g., DTT, BSA) in your assay buffer, as these can affect enzyme activity and inhibitor binding.
Step 3: Address Potential Issues with Selectivity and Cell-Based Assays
Issue: Challenges in translating in vitro activity to cellular models.
Troubleshooting Actions:
-
Selectivity: A significant challenge in developing AKR1C3 inhibitors is achieving selectivity over other highly homologous isoforms like AKR1C1 and AKR1C2.[1][2] While this may not directly explain a complete lack of inhibition, off-target effects could complicate data interpretation.
-
Cellular Uptake and Efflux: In cell-based assays, the inhibitor must be able to cross the cell membrane to reach its target. Poor membrane permeability or active efflux by cellular transporters can prevent the inhibitor from reaching an effective intracellular concentration.
-
Metabolism of the Inhibitor: The inhibitor could be metabolized by the cells into an inactive form.
-
AKR1C3 Expression Levels: Confirm the expression level of AKR1C3 in the cell line being used.[2] Androgen deprivation can upregulate AKR1C3 expression.[2]
Step 4: Consider the Broader Context of AKR1C3 Biology
Issue: The biological system may have compensatory mechanisms.
Troubleshooting Actions:
-
Redundant Pathways: In some cellular contexts, other enzymes or pathways might compensate for the inhibition of AKR1C3, masking the effect of the inhibitor.
-
Clinical Trial Insights: It's noteworthy that some AKR1C3 inhibitors that showed preclinical promise failed in clinical trials due to a lack of efficacy, even when serum levels of the drug seemed sufficient.[2] This highlights the complexity of targeting this enzyme in a complex biological system.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AKR1C3?
A1: AKR1C3 (also known as type 5 17β-hydroxysteroid dehydrogenase) is a member of the aldo-keto reductase superfamily.[2] It is involved in the biosynthesis of potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) from less active precursors.[2][3] Additionally, it functions as a prostaglandin (B15479496) (PG) F synthase, converting PGH2 to PGF2α and PGD2 to 9α,11β-PGF2α, which can promote cell proliferation.[1][4]
Q2: Why is selectivity a major concern for AKR1C3 inhibitors?
A2: AKR1C3 shares high sequence homology (over 86%) with other isoforms, particularly AKR1C1 and AKR1C2.[1][2] These isoforms have different and sometimes opposing functions in steroid metabolism. For instance, inhibiting AKR1C1 and AKR1C2 in the context of prostate cancer could be detrimental.[2] Therefore, a lack of selectivity can lead to off-target effects and potentially undesirable biological consequences.
Q3: What are some common positive control inhibitors for AKR1C3?
A3: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), is a well-characterized competitive inhibitor of AKR1C3 and is often used as a positive control in experiments.[1]
Q4: Can the choice of substrate affect the observed inhibition pattern?
A4: Yes, the same inhibitor can exhibit different inhibition patterns (e.g., competitive, non-competitive) depending on the substrate used in the assay.[1]
Q5: What are some potential reasons for discrepancies between in vitro and in vivo results with AKR1C3 inhibitors?
A5: Discrepancies can arise from several factors, including poor bioavailability, rapid metabolism of the inhibitor, and the complexity of the tumor microenvironment.[1] Additionally, proof-of-principle xenograft data, while useful, may not always accurately model castration-resistant prostate cancer.[2]
Data Presentation
Table 1: Hypothetical IC50 Values for this compound and Control Inhibitors.
| Compound | Target Enzyme | IC50 (nM) | Assay Conditions |
| This compound | AKR1C3 | [Enter Observed Value] | 100 mM Potassium Phosphate Buffer, pH 7.4, 25°C |
| Indomethacin (Control) | AKR1C3 | 200 | 100 mM Potassium Phosphate Buffer, pH 7.4, 25°C |
| This compound | AKR1C1 | [Enter Observed Value] | 100 mM Potassium Phosphate Buffer, pH 7.4, 25°C |
| This compound | AKR1C2 | [Enter Observed Value] | 100 mM Potassium Phosphate Buffer, pH 7.4, 25°C |
Note: This table is a template. Please populate with your experimental data.
Experimental Protocols
Protocol 1: AKR1C3 Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a common method for measuring AKR1C3 activity and its inhibition by monitoring NADPH oxidation.
Materials:
-
Recombinant human AKR1C3 enzyme
-
This compound and control inhibitor (e.g., Indomethacin)
-
Substrate: 4-androstene-3,17-dione
-
Cofactor: NADPH
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 10X substrate solution in assay buffer.
-
Prepare a 10X NADPH solution in assay buffer.
-
Prepare a series of 10X inhibitor dilutions in assay buffer containing a constant percentage of the inhibitor's solvent (e.g., DMSO).
-
-
Assay Setup (in a 96-well plate):
-
Add 10 µL of the 10X inhibitor dilutions or solvent control to the appropriate wells.
-
Add 40 µL of assay buffer.
-
Add 50 µL of the 2X enzyme solution to all wells.
-
(Optional) Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Add 10 µL of the 10X substrate solution and 10 µL of the 10X NADPH solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Visualizations
Caption: AKR1C3 signaling pathways in androgen and prostaglandin metabolism.
Caption: A stepwise workflow for troubleshooting lack of inhibition.
References
- 1. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer [frontiersin.org]
- 4. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Akr1C3-IN-14 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Akr1C3-IN-14 for accurate and reproducible cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 4) is a potent and selective inhibitor of the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3)[1]. AKR1C3 is a key enzyme in the biosynthesis of potent androgens and prostaglandins, which are involved in cell proliferation and survival. By inhibiting AKR1C3, this compound can reduce the production of these signaling molecules, thereby affecting hormone-mediated pathways and prostaglandin-driven cell growth[1].
Q2: What is the reported IC50 value for this compound?
The enzymatic half-maximal inhibitory concentration (IC50) of this compound against purified AKR1C3 enzyme is approximately 0.122 µM[1]. However, the effective concentration in a cellular context (cellular IC50) can be significantly higher and varies depending on the cell line. For instance, the antiproliferative IC50 in 22RV1 prostate cancer cells was found to be 14.27 µM, and in osteosarcoma cell lines, it ranged from 7.02 µM to 14.44 µM[1].
Q3: What is a good starting concentration range for my cell viability assay with this compound?
Based on the available data, a broad concentration range is recommended for initial experiments to determine the optimal concentration for your specific cell line. A starting range of 0.1 µM to 100 µM is advisable. This range encompasses the enzymatic IC50 and the reported cellular IC50 values, allowing for the determination of a full dose-response curve.
Q4: What are the common solvents for dissolving this compound?
Small molecule inhibitors like this compound are typically dissolved in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution[2][3]. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.5%[2].
Q5: How should I store the this compound stock solution?
Stock solutions of this compound should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound[2][4]. If the compound is light-sensitive, it should be stored in amber vials or tubes protected from light[4].
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final DMSO concentration in your culture medium is below the toxic threshold for your specific cell line (typically <0.5%)[2]. Run a vehicle control (medium with the same DMSO concentration as your highest inhibitor concentration) to assess the effect of the solvent alone.
-
-
Possible Cause: Off-target effects.
-
Possible Cause: Prolonged exposure.
-
Solution: Reduce the incubation time of the inhibitor with the cells. Determine the minimum time required to observe the desired effect[2].
-
Issue 2: No significant effect on cell viability is observed, even at high concentrations.
-
Possible Cause: Low expression of AKR1C3 in the chosen cell line.
-
Solution: Confirm the expression level of AKR1C3 in your cell line using methods like Western blot or qPCR. The cytotoxic effect of this compound is dependent on the expression of its target[1].
-
-
Possible Cause: Inhibitor inactivity.
-
Solution: Check the storage conditions and age of your this compound stock solution. Prepare a fresh stock solution from a reputable source[2].
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Increase the incubation time to allow for the inhibitor to exert its effect. Typical incubation times for cell viability assays range from 24 to 72 hours[6].
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Instability of the inhibitor in culture medium.
-
Solution: Prepare fresh dilutions of this compound in culture medium for each experiment. Avoid storing diluted solutions for extended periods.
-
-
Possible Cause: Variability in cell seeding density.
-
Solution: Ensure a consistent cell seeding density across all wells and experiments, as this can significantly impact the results of a cell viability assay.
-
-
Possible Cause: Edge effects in the multi-well plate.
-
Solution: To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
Data Presentation
Table 1: Potency of this compound (Compound 4)
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Enzymatic Assay | AKR1C3 | 0.122 µM | [1] |
| Antiproliferative Assay | 22RV1 (Prostate Cancer) | 14.27 µM | [1] |
| Antiproliferative Assay | HOS (Osteosarcoma) | 10.24 µM | [1] |
| Antiproliferative Assay | MG-63 (Osteosarcoma) | 7.02 µM | [1] |
| Antiproliferative Assay | SAOS-2 (Osteosarcoma) | 14.44 µM | [1] |
Table 2: Recommended Starting Concentration Ranges for Cell Viability Assays with Akr1C3 Inhibitors
| Cell Line Type | AKR1C3 Expression | Recommended Starting Range | Notes |
| Prostate Cancer (e.g., 22RV1, LNCaP) | High | 1 µM - 50 µM | LNCaP cells can be engineered to overexpress AKR1C3[7]. |
| Breast Cancer (e.g., MCF-7) | Moderate | 5 µM - 100 µM | AKR1C3 overexpression can enhance proliferation[8]. |
| Acute Myeloid Leukemia (e.g., HL-60, KG1a) | Variable | 0.1 µM - 50 µM | Cytotoxicity can be observed at higher concentrations in high-expressing lines[6]. |
| Squamous Cell Carcinoma | High | 1 µM - 50 µM | AKR1C3 expression is often upregulated in SCC[9]. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Cell Viability Assay
This protocol outlines the steps to establish a dose-response curve and determine the IC50 value of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium)[10]. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). c. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only)[2]. d. Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
Incubation: a. Incubate the plate for a duration relevant to your experimental endpoint (typically 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well[10][11]. b. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals. c. After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. Subtract the average absorbance of the blank wells (medium only) from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). d. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. e. Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Mandatory Visualizations
References
- 1. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective AKR1C3 Inhibitors Potentiate Chemotherapeutic Activity in Multiple Acute Myeloid Leukemia (AML) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldo-keto Reductase 1C3 (AKR1C3) is overexpressed in skin squamous cell carcinoma (SCC) and affects SCC growth via prostaglandin metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Akr1C3-IN-14 Precipitation in Media
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Akr1C3-IN-14 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address and resolve common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've observed a precipitate forming in my cell culture media immediately after adding my DMSO stock of this compound. What is causing this and how can I prevent it?
A: Immediate precipitation, often termed "crashing out," is a common issue when a hydrophobic compound dissolved in a non-aqueous solvent like DMSO is introduced into an aqueous environment like cell culture media. The primary reason is that the final concentration of this compound exceeds its solubility limit in the media once the DMSO is diluted.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment. It is crucial to determine the maximum soluble concentration of the inhibitor in your specific cell culture media.
-
Optimize Dissolution and Dilution:
-
Pre-warm Media: Always use cell culture media pre-warmed to 37°C for dilutions, as temperature can significantly impact solubility.[1][2]
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. This gradual reduction in DMSO concentration can help keep the compound in solution.[1][2]
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling. This facilitates rapid and uniform mixing, preventing localized high concentrations that can lead to precipitation.[1]
-
-
Control DMSO Concentration: Ensure the final concentration of DMSO in the cell culture media is kept to a minimum, ideally below 0.5% and preferably below 0.1%, as high concentrations can be cytotoxic and may not prevent precipitation upon significant dilution.[1]
Q2: My media containing this compound appears clear initially, but a precipitate forms after several hours or days of incubation. What is the likely cause?
A: Delayed precipitation can be caused by several factors related to the dynamic environment of the cell culture incubator.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing the culture plates or flasks from the incubator can cause temperature changes that affect the solubility of the compound. | Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber. |
| Media Evaporation | Over longer incubation periods, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes for long-term experiments. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes.[1] | If precipitation persists, consider trying a different basal media formulation. |
| pH Shifts | The CO2 environment in an incubator can cause slight shifts in the pH of the media, which can affect the solubility of pH-sensitive compounds. | Ensure your media is properly buffered for the CO2 concentration of your incubator. |
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture media?
A: A simple solubility test can be performed to determine the empirical solubility limit of this compound under your experimental conditions.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
-
Prepare a Serial Dilution: Start with your high-concentration DMSO stock of this compound and prepare a 2-fold serial dilution series in DMSO.
-
Add to Media: In a multi-well plate (e.g., 96-well), add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (pre-warmed to 37°C). For example, add 1 µL of each DMSO stock to 1 mL of media to achieve a range of final concentrations. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.
-
Visual Inspection: Visually inspect each well for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).
-
Microscopic Examination: For a more sensitive assessment, take a small aliquot from each well and examine it under a microscope to check for microprecipitates.
-
Quantitative Assessment (Optional): To quantify precipitation, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum working soluble concentration for your specific experimental conditions.
AKR1C3 Signaling Pathways and Inhibition
This compound is an inhibitor of the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme, which has an IC50 of 0.122 μM.[3][4] AKR1C3 plays a crucial role in the biosynthesis of potent androgens and prostaglandins, both of which can drive cell proliferation in certain cancers.[3]
Androgen Synthesis Pathway:
AKR1C3 is a key enzyme in the conversion of weaker androgens to more potent forms, such as the conversion of androstenedione (B190577) to testosterone. This is particularly relevant in castration-resistant prostate cancer where tumor cells can synthesize their own androgens.
Caption: Inhibition of AKR1C3-mediated androgen synthesis by this compound.
Prostaglandin (B15479496) Synthesis Pathway:
AKR1C3 also functions as a prostaglandin F synthase, converting PGD2 to PGF2α. This pathway can promote cell proliferation through the activation of the prostaglandin F receptor (FP receptor).
Caption: Inhibition of AKR1C3-mediated prostaglandin synthesis by this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation in cell culture media.
Caption: A step-by-step guide to resolving this compound precipitation issues.
References
Improving the efficacy of Akr1C3-IN-14 in resistant cell lines
Welcome to the technical support center for Akr1C3-IN-14. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficacy of this compound, particularly in the context of acquired resistance in cell lines.
Disclaimer: this compound is a hypothetical compound developed for illustrative purposes within this guide. The information provided is based on the known functions of the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme and established principles of cancer drug resistance.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during experiments with this compound.
Q1: My cell line's sensitivity to this compound has decreased significantly. What are the potential mechanisms of resistance?
A1: Acquired resistance to a targeted inhibitor like this compound can arise through several mechanisms.[][2][3][4] The most common possibilities include:
-
Target Overexpression: The cancer cells may increase the expression of the AKR1C3 enzyme, effectively titrating out the inhibitor and requiring a higher concentration to achieve the same level of inhibition.[5][6]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the block imposed by this compound.[2][7] For AKR1C3, this could involve upregulation of pathways like PI3K/Akt or MAPK, which promote cell survival and proliferation.[8]
-
Increased Drug Efflux: Cells may upregulate transporter proteins (e.g., P-glycoprotein/MDR1) that actively pump the inhibitor out of the cell, reducing its intracellular concentration.[][3]
-
Target Mutation: While less common for non-covalent inhibitors, mutations in the drug-binding site of the AKR1C3 enzyme could reduce the binding affinity of this compound.
-
Drug Inactivation: The cancer cells may develop or enhance metabolic pathways that inactivate the this compound compound.[4]
Q2: How can I determine which mechanism of resistance is present in my cell line?
A2: A systematic approach is required to identify the mechanism of resistance. We recommend the following workflow:
-
Confirm Resistance: First, confirm the shift in sensitivity by performing a dose-response cell viability assay to compare the IC50 value of your resistant line to the parental (sensitive) line.
-
Check Target Expression: Use Western blotting and qPCR to measure the protein and mRNA levels of AKR1C3 in both sensitive and resistant cell lines. A significant increase in the resistant line points towards target overexpression.
-
Investigate Bypass Pathways: Analyze the activation status (e.g., phosphorylation) of key proteins in known survival pathways (e.g., Akt, ERK) using Western blotting. Hyperactivation in the resistant line suggests a bypass mechanism.
-
Assess Drug Efflux: Measure the expression of common drug efflux pumps like P-glycoprotein (MDR1/ABCB1). You can also perform a functional assay using a known substrate of these pumps (e.g., Rhodamine 123) to see if it is retained in the cells.
dot graph TD { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} caption: Troubleshooting workflow to identify the mechanism of resistance to this compound.
Q3: My cells are overexpressing AKR1C3. What are my options?
A3: If target overexpression is the cause of resistance, you have a few strategies:
-
Increase Dose: You may be able to overcome the resistance by increasing the concentration of this compound, though this may be limited by off-target toxicity.
-
Combination Therapy: A more effective strategy is to combine this compound with a drug that targets a downstream signaling pathway or a parallel survival pathway.[9] For example, since AKR1C3 is involved in androgen synthesis, combining its inhibitor with an androgen receptor (AR) antagonist like enzalutamide (B1683756) could be synergistic, especially in prostate cancer models.[6][10][11]
Q4: I suspect a bypass pathway is activated. How do I choose a second drug for combination therapy?
A4: The choice of the second drug depends on which bypass pathway is activated.
-
PI3K/Akt Pathway: If you observe increased phosphorylation of Akt, a PI3K inhibitor or an Akt inhibitor would be a rational choice.
-
MAPK/ERK Pathway: If you see increased phosphorylation of ERK, a MEK inhibitor would be a suitable combination partner.
The goal of this combination therapy is to block both the primary target pathway and the escape route the cancer cells are using, a concept known as "vertical" or "parallel" inhibition.[9]
Data Presentation
Effective troubleshooting requires quantitative data. Below are examples of how to structure your findings.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental (Sensitive) IC50 (nM) | Resistant (R1) IC50 (nM) | Fold Resistance |
| LNCaP | 50 | 750 | 15 |
| VCaP | 85 | 1200 | 14.1 |
This table clearly demonstrates a significant shift in the IC50, confirming the resistant phenotype.
Table 2: Combination Index (CI) Values for this compound with a MEK Inhibitor (MEKi) in Resistant LNCaP-R1 Cells
| This compound (nM) | MEKi (nM) | Fa (Fraction affected) | CI Value | Interpretation |
| 375 | 10 | 0.5 | 0.45 | Synergy |
| 750 | 5 | 0.5 | 0.52 | Additive |
| 750 | 10 | 0.75 | 0.38 | Strong Synergy |
CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism. The data suggests a synergistic relationship, especially at higher doses.[12][13]
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible results.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/WST-1)
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the old media from the cells and add 100 µL of media containing the different drug concentrations. Include a "vehicle-only" control.
-
Incubation: Incubate the plate for a period determined by the cell line's doubling time (e.g., 72 hours).
-
Reagent Addition: Add 10 µL of WST-1 reagent (or 20 µL of 5 mg/mL MTT solution) to each well.[14] Incubate for 1-4 hours at 37°C.[15] If using MTT, you will need to add a solubilization solution after the incubation.[15]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.[15]
-
Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Western Blotting for Protein Expression
This protocol is for assessing the expression levels of AKR1C3, p-Akt, etc.
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16] Determine protein concentration using a BCA or Bradford assay.[16]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[17] Separate the proteins by size on an SDS-polyacrylamide gel.[17][18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18][19]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[18][19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-AKR1C3, anti-p-Akt) overnight at 4°C with gentle agitation.[19]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST.[17] Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]
-
Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Drug Combination Synergy Assay (Checkerboard Method)
This protocol helps determine if combining this compound with another drug results in a synergistic effect.
-
Plate Setup: In a 96-well plate, prepare a two-dimensional matrix of drug concentrations.[21][22] Serially dilute this compound along the y-axis (rows) and the second drug along the x-axis (columns).[13] Include rows and columns with each drug alone to determine their individual MICs/ICs.[13]
-
Cell Seeding: Add cells at their optimal density to each well of the drug matrix plate.
-
Incubation and Viability: Incubate the plate for the standard duration (e.g., 72 hours), then perform a cell viability assay as described in Protocol 1.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) Index for each combination.[13][22]
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
Combination Index (CI) = FIC of Drug A + FIC of Drug B
-
-
Interpretation: Use the calculated CI values to determine if the interaction is synergistic, additive, or antagonistic as detailed in Table 2.[13]
dot graph G { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368"];
} caption: Experimental workflow for a drug combination synergy assay.
References
- 2. annexpublishers.com [annexpublishers.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKR1C3 mediates pan-AR antagonist resistance in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracrine Androgens and AKR1C3 Activation Confer Resistance to Enzalutamide in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 8. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 12. Selective AKR1C3 Inhibitors Potentiate Chemotherapeutic Activity in Multiple Acute Myeloid Leukemia (AML) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. bosterbio.com [bosterbio.com]
- 21. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Off-target effects of Akr1C3-IN-14 and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Akr1C3-IN-14, a novel inhibitor of Aldo-keto Reductase Family 1 Member C3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (also referred to as compound 4 in some publications) is a potent inhibitor of Aldo-keto Reductase Family 1 Member C3 (AKR1C3) with an IC50 of 0.122 µM.[1] AKR1C3 is an enzyme involved in the biosynthesis of androgens and prostaglandins, making it a therapeutic target in diseases such as prostate cancer.[1]
Q2: What are the known off-targets of this compound?
A2: The primary known off-target for this compound is the closely related isoform AKR1C2. This compound exhibits a degree of selectivity for AKR1C3 over AKR1C2.[1] A comprehensive screening against a wider panel of kinases and other enzymes is not publicly available at this time. It is crucial for researchers to empirically determine the effects of this compound in their specific experimental models.
Q3: Why is selectivity against other AKR1C isoforms important?
A3: Selective inhibition of AKR1C3 is critical because other isoforms, such as AKR1C1 and AKR1C2, have distinct and important physiological roles. For instance, AKR1C2 is involved in the inactivation of 5α-dihydrotestosterone (DHT), a potent androgen.[1] Inhibition of AKR1C2 could therefore lead to undesirable hormonal effects.
Q4: In which cancer cell lines has this compound shown activity?
A4: this compound has demonstrated antiproliferative effects in the 22RV1 prostate cancer cell line.[1]
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during their experiments with this compound.
Issue 1: Inconsistent or weaker than expected inhibition of AKR1C3 activity in enzymatic assays.
-
Possible Cause 1: Inhibitor Precipitation.
-
Mitigation: this compound may have limited solubility in aqueous buffers. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all assay wells and is at a level that does not affect enzyme activity. It is advisable to prepare fresh dilutions of the inhibitor from a stock solution for each experiment.
-
-
Possible Cause 2: Incorrect Assay Conditions.
-
Mitigation: The inhibitory activity of Akr1C3 inhibitors can be sensitive to assay conditions such as pH and the choice of substrate and cofactor.[2] Refer to the detailed experimental protocol for the AKR1C3 enzymatic inhibition assay provided below.
-
-
Possible Cause 3: Enzyme Quality.
-
Mitigation: Ensure the recombinant AKR1C3 enzyme is of high purity and activity. Use a fresh aliquot of the enzyme for each experiment and avoid repeated freeze-thaw cycles.
-
Issue 2: Discrepancy between enzymatic IC50 and cellular potency (e.g., anti-proliferative EC50).
-
Possible Cause 1: Cell Permeability.
-
Mitigation: The compound may have poor membrane permeability, leading to lower intracellular concentrations. Consider performing cellular uptake or permeability assays to assess this.
-
-
Possible Cause 2: Off-Target Effects.
-
Mitigation: In a cellular context, the observed phenotype may be a result of the inhibitor hitting targets other than AKR1C3. It is crucial to include appropriate controls, such as a structurally related but inactive compound, or to perform target engagement and knockdown experiments to validate that the observed cellular effects are on-target.
-
-
Possible Cause 3: Efflux Pumps.
-
Mitigation: The inhibitor may be a substrate for cellular efflux pumps, which actively transport it out of the cell. Co-incubation with known efflux pump inhibitors can help to investigate this possibility.
-
Issue 3: Unexpected cellular phenotypes or toxicity.
-
Possible Cause 1: Off-target inhibition of AKR1C1/AKR1C2.
-
Mitigation: As this compound has some activity against AKR1C2, the observed phenotype might be due to the inhibition of this isoform. To dissect the individual contributions, consider using cells with known expression levels of each isoform or employing siRNA-mediated knockdown of AKR1C3 and AKR1C2 to compare with the pharmacological inhibition.
-
-
Possible Cause 2: General Cytotoxicity.
-
Mitigation: At higher concentrations, the compound may induce cytotoxicity through mechanisms unrelated to AKR1C3 inhibition. It is important to determine the therapeutic window of the inhibitor by performing dose-response curves for both the desired effect and general cytotoxicity markers (e.g., using a live/dead cell stain).
-
Quantitative Data
Table 1: Inhibitory Potency of this compound
| Target | IC50 / Ki | Selectivity (over AKR1C3) | Reference |
| AKR1C3 | 0.122 µM (IC50) | - | [1] |
| AKR1C2 | 6 µM (Ki) | ~49-fold | [1] |
Note: Selectivity is calculated as Ki(AKR1C2) / IC50(AKR1C3). A higher value indicates greater selectivity for AKR1C3.
Experimental Protocols
1. Recombinant Human AKR1C3 Enzyme Inhibition Assay
This protocol is a general guideline for determining the IC50 of an inhibitor against recombinant AKR1C3.
-
Materials:
-
Recombinant human AKR1C3 enzyme
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4
-
Cofactor: NADPH
-
Substrate: Prostaglandin (B15479496) D2 (PGD2) or S-tetralol
-
This compound
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration in the assay is below 1%.
-
In a 96-well plate, add the recombinant AKR1C3 enzyme to each well.
-
Add the serially diluted inhibitor or vehicle control (DMSO in assay buffer) to the respective wells.
-
Incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., PGD2) and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC50 value.
-
2. 22RV1 Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the viability of the 22RV1 prostate cancer cell line.
-
Materials:
-
22RV1 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at ~570 nm
-
-
Procedure:
-
Seed 22RV1 cells in a 96-well plate at a density of approximately 20,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Remove the existing medium and add the medium containing different concentrations of the inhibitor or vehicle control.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at approximately 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the EC50 value.
-
Visualizations
Caption: Role of AKR1C3 in androgen and prostaglandin pathways and its inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Akr1C3-IN-14 degradation and stability issues
Disclaimer: The compound "Akr1c3-IN-14" is not explicitly detailed in the provided search results. This technical support guide has been constructed based on information regarding an AKR1C3 degrader "warhead 14" and other AKR1C3 inhibitors and degraders discussed in the available literature. The content herein is intended to serve as a general guide for researchers working with similar compounds targeting AKR1C3.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: For long-term stability, it is recommended to store this compound as a solid at -20°C or -80°C. For short-term storage, a stock solution in a suitable solvent such as DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles of the stock solution to minimize degradation.
Q2: How do I prepare a stock solution of this compound?
A2: Based on protocols for similar compounds, stock solutions of AKR1C3 inhibitors and degraders are typically prepared in dimethyl sulfoxide (B87167) (DMSO) at concentrations ranging from 10 mM to 100 mM[1]. Ensure the compound is fully dissolved before making further dilutions in your cell culture medium for experiments.
Q3: What is the mechanism of action of this compound?
A3: this compound is presumed to be a component of a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the AKR1C3 protein[1][2]. PROTACs work by bringing the target protein (AKR1C3) into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.
Q4: In which cell lines can I expect to see activity with this compound?
A4: The activity of an AKR1C3 degrader is dependent on the expression of AKR1C3 in the chosen cell line. Prostate cancer cell lines such as 22Rv1 and LNCaP cells stably transfected to overexpress AKR1C3 have been used to study AKR1C3 degraders[1][3]. It is crucial to confirm AKR1C3 expression in your cell line of interest before initiating experiments.
Troubleshooting Guides
Issue 1: No or low degradation of AKR1C3 observed.
Q: I treated my cells with this compound, but I am not observing any degradation of the AKR1C3 protein via Western Blot. What could be the reason?
A: There are several potential reasons for the lack of AKR1C3 degradation. Consider the following troubleshooting steps:
-
A1: Inadequate Treatment Time or Concentration:
-
Degradation of AKR1C3 by PROTACs can be time and concentration-dependent. Significant degradation may only be observed after 24 to 72 hours of treatment[1].
-
Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. For a similar PROTAC, degradation was observed starting from 4 hours post-treatment, with maximal degradation at 72 hours[1].
-
-
A2: Low AKR1C3 Expression in Your Cell Line:
-
Confirm the basal expression level of AKR1C3 in your cells using Western Blot or RT-qPCR. If the expression is too low, it may be difficult to detect a significant decrease. Consider using a positive control cell line known to express high levels of AKR1C3, such as 22Rv1 or an AKR1C3-overexpressing cell line[1][3].
-
-
A3: Compound Instability:
-
Ensure that your stock solution of this compound is fresh and has been stored properly to avoid degradation. Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions in media for each experiment.
-
-
A4: Proteasome Inhibition:
-
The degradation of AKR1C3 by a PROTAC is dependent on the proteasome. To confirm this mechanism, you can pre-treat your cells with a proteasome inhibitor like MG132. If this compound is working via the proteasome, co-treatment with MG132 should prevent the degradation of AKR1C3[1].
-
Issue 2: High variability in experimental results.
Q: I am observing inconsistent results between experiments when using this compound. What could be the cause of this variability?
A: High variability can stem from several factors. Here are some points to consider:
-
A1: Cell Culture Conditions:
-
Ensure consistency in cell density at the time of treatment, passage number, and overall cell health. Stressed or overly confluent cells may respond differently to treatment.
-
-
A2: Inconsistent Compound Dosing:
-
Be meticulous with the preparation of serial dilutions. Given that some degraders have a narrow optimal concentration range (the "hook effect"), even small inaccuracies in concentration can lead to significant differences in degradation.
-
-
A3: Assay Timing:
-
For time-course experiments, ensure that cells are harvested at the exact time points across all experimental replicates.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Compound | Source |
| Maximal Degradation | ~75% | 22Rv1 | PROTAC 5 | [1] |
| Time to Max Degradation | 72 hours | 22Rv1 | PROTAC 5 | [1] |
| DC50 (AKR1C3) | 52 nM | 22Rv1 | First-generation degrader | [2] |
| DC50 (ARv7) | 70 nM | 22Rv1 | First-generation degrader | [2] |
Experimental Protocols
Western Blot for AKR1C3 Degradation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified time points (e.g., 4, 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against AKR1C3 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.
Cell Viability Assay
-
Cell Seeding: Seed cells at a density of 10,000 cells/well in a 96-well plate and incubate overnight[1].
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified AKR1C3 signaling pathway in prostate cancer.
Caption: Experimental workflow for assessing protein degradation.
Caption: Troubleshooting guide for lack of AKR1C3 degradation.
References
- 1. Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Akr1C3 Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues that can lead to inconsistent results in experiments involving Akr1C3 inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the potency (e.g., IC50) of our Akr1C3 inhibitor between experiments. What are the potential causes?
A1: Inconsistent potency is a common challenge when working with small molecule inhibitors. Several factors can contribute to this variability. Here's a checklist of what to investigate:
-
Compound Integrity and Handling:
-
Purity and Identity: Confirm the purity and chemical identity of your inhibitor batch. Impurities or degradation products can significantly alter its activity.
-
Solubility: Ensure the compound is completely dissolved in your solvent. Poor solubility can lead to inaccurate concentrations and precipitation.[1][2]
-
Stock Solution Stability: Avoid repeated freeze-thaw cycles and store stock solutions protected from light at the recommended temperature.[1][3] Compound degradation can occur with improper storage.[1]
-
-
Experimental Conditions:
-
Cell-Based Assay Variables:
-
Cell Density: Use consistent cell seeding density for each experiment as variations can affect the inhibitor-to-cell ratio.[2]
-
Cell Passage Number: Utilize cells within a consistent and low passage number range to avoid phenotypic and genotypic drift.[2]
-
Serum Concentration: Maintain the same serum concentration in the media for all experiments, as serum proteins can bind to small molecules, reducing their effective concentration.[2]
-
-
Biochemical Assay Variables:
-
Q2: The biological effect of our Akr1C3 inhibitor is not consistent across different cell lines. Why might this be the case?
A2: Cell line-specific responses to Akr1C3 inhibitors are common and can be attributed to several factors:
-
Expression Levels of Akr1C3: Different cell lines may have varying endogenous expression levels of Akr1C3.
-
Metabolism of the Inhibitor: The metabolic pathways in different cell lines can vary, leading to differences in the rate at which the inhibitor is inactivated or cleared.
-
Off-Target Effects: The inhibitor may have off-target effects that differ between cell lines, leading to varied phenotypic outcomes.
-
Underlying Genetic Differences: The genetic background of the cell lines can influence their response to the inhibition of the Akr1C3 pathway.
Q3: Our Akr1C3 inhibitor appears to lose activity over time in our assay media. What could be the cause?
A3: Loss of inhibitor activity in assay media can be due to several factors:
-
Chemical Instability: The inhibitor may be unstable at the pH or temperature of the assay media.
-
Binding to Media Components: The inhibitor may bind to proteins or other components in the media, reducing its free concentration.
-
Metabolism by Cells: If using a cell-based assay, the cells may be metabolizing the inhibitor over the course of the experiment.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition Observed
This is a common problem that can point to issues with the inhibitor itself, the assay setup, or the biological system.
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent or no enzyme inhibition.
Potential Causes and Solutions Summary
| Potential Cause | Recommended Solution |
| Inhibitor Degradation | Prepare fresh stock solutions. Aliquot to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[1][3] |
| Poor Solubility | Determine the optimal solvent and concentration range.[2] Use of DMSO is common, but its stability can be affected by freeze-thaw cycles.[1][4] |
| Incorrect Concentration | Verify the concentration of the stock solution. Perform a dose-response curve to confirm the IC50 value. |
| Assay Interference | Run control experiments without the enzyme or with a denatured enzyme to check for non-specific effects of the inhibitor. |
| Enzyme Inactivity | Test the activity of the enzyme with a known substrate and positive control inhibitor. |
| Sample Contaminants | High salt concentrations, detergents, or residual solvents can inhibit enzyme activity.[5] |
Issue 2: High Background Signal in Biochemical Assays
High background can mask the inhibitory effect of your compound.
Troubleshooting Steps:
-
Run a "no enzyme" control: This will tell you how much of the signal is coming from the substrate or the inhibitor itself.
-
Run a "no substrate" control: This will identify any signal originating from the enzyme preparation.
-
Check for inhibitor fluorescence/absorbance: If your inhibitor has intrinsic fluorescence or absorbance at the wavelengths used in the assay, this can contribute to high background.
-
Optimize buffer components: Some buffer components can contribute to background signal.
Akr1C3 Signaling Pathways
Akr1C3 is involved in multiple signaling pathways that promote cancer cell proliferation, survival, and resistance to therapy.[3][4] Understanding these pathways can help in designing experiments and interpreting results.
References
Overcoming solubility challenges of Akr1C3-IN-14
Welcome to the technical support center for Akr1C3-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3).[1] AKR1C3 is involved in the biosynthesis of androgens and prostaglandins.[2][3] By inhibiting AKR1C3, this compound can reduce the production of testosterone (B1683101) and prostaglandin (B15479496) PGF2α, thereby modulating hormone-mediated signaling pathways and affecting cell proliferation.[1][4] It is primarily used in research related to prostate cancer.[1]
Q2: What is the reported IC50 value for this compound?
This compound has a reported IC50 of 0.122 μM for the AKR1C3 enzyme.[1]
Q3: In what solvents is this compound soluble?
Unfortunately, specific public data on the solubility of this compound in various solvents is limited. However, based on the common practices for similar small molecule inhibitors, it is recommended to start with organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or dimethylformamide (DMF). For a similar compound, AKR1C3-IN-1, solubility has been reported in DMSO (63 mg/mL), ethanol (5 mg/mL), and water (4 mg/mL).[5] It is crucial to perform small-scale solubility tests to determine the optimal solvent for your specific experimental needs.
Q4: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is advisable to start with a high concentration in an appropriate organic solvent like DMSO. For example, you can aim for a 10 mM stock solution. To do this, weigh a precise amount of the compound and add the calculated volume of the solvent. Ensure the compound is fully dissolved, which may be aided by gentle warming or vortexing. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q5: Can I use this compound in cell-based assays?
Yes, this compound is intended for use in cellular assays. When preparing your working solutions for cell culture, it is important to dilute the stock solution in your cell culture medium to the desired final concentration. Be mindful of the final concentration of the organic solvent (e.g., DMSO) in your culture, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
Troubleshooting Guide: Overcoming Solubility Challenges
Problem: this compound is not dissolving in my chosen solvent.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent | Test solubility in a range of solvents with varying polarities. Good starting points include DMSO, ethanol, and DMF. |
| Low temperature | Gently warm the solution to 37°C in a water bath. Be cautious, as excessive heat can degrade the compound. |
| Insufficient mixing | Vortex the solution for several minutes or use a sonicator bath for a short period to aid dissolution. |
| Compound has precipitated out of solution | If the compound precipitates after dilution in an aqueous buffer or cell culture medium, consider preparing a more dilute stock solution or using a co-solvent system. |
| Poor quality of the compound | Ensure the compound is from a reputable source and has been stored correctly according to the manufacturer's instructions. |
Problem: The compound precipitates when I add it to my aqueous experimental buffer or cell culture medium.
| Possible Cause | Troubleshooting Step |
| The final concentration is above the solubility limit in the aqueous solution. | Decrease the final concentration of this compound in your experiment. |
| The percentage of organic solvent from the stock solution is too low to maintain solubility. | Consider using a stock solution with a higher concentration to minimize the volume added to the aqueous solution. Alternatively, investigate the use of solubilizing agents or co-solvents that are compatible with your experimental system. |
| pH of the aqueous solution affects solubility. | Test the solubility of this compound in buffers with different pH values to determine the optimal pH for solubility. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
-
Preparation of Saturated Solutions:
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg) into several vials.
-
To each vial, add a known volume (e.g., 100 µL) of a different test solvent (e.g., water, PBS, ethanol, DMSO, DMF).
-
Tightly cap the vials and vortex them for 1-2 minutes.
-
Place the vials on a shaker or rotator at room temperature for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After 24 hours, visually inspect the vials for any undissolved solid.
-
For vials containing undissolved material, centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification of Solubilized Compound:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Construct a standard curve from the data of the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its signal on the standard curve. This concentration represents the solubility of the compound in that solvent.
-
Visualizations
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Adjusting Experimental Conditions for Akr1C3-IN-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Akr1C3-IN-14. The information is designed to address specific issues that may be encountered during experiments and to provide detailed protocols for key assays.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered when using this compound and offers practical solutions in a question-and-answer format.
Issue 1: Solubility and Stability
Q: My this compound is not dissolving properly in my aqueous buffer. What should I do?
A: this compound, like many small molecule inhibitors, has limited aqueous solubility. To overcome this, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be serially diluted to the final working concentration in your aqueous experimental buffer. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically below 0.5%) to avoid solvent-induced artifacts. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q: I am concerned about the stability of this compound in my stock solution and working dilutions. How can I ensure its integrity?
A: To maintain the stability of this compound:
-
Stock Solutions: Store stock solutions in DMSO at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Color Change: If you observe any color change in your solutions, it may indicate degradation, and the solution should be discarded.
Issue 2: Inconsistent or Unexpected Results
Q: The IC50 value I'm obtaining in my cell-based assay is significantly higher than the reported biochemical IC50 of 0.122 µM. Why is this happening?
A: Discrepancies between biochemical and cell-based assay potencies are common and can be attributed to several factors:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration.
-
Efflux Pumps: Cells can actively transport the inhibitor out, reducing its effective intracellular concentration.
-
Protein Binding: this compound may bind to other cellular proteins, reducing the amount available to bind to AKR1C3.
-
Metabolism: The inhibitor may be metabolized by the cells into less active or inactive forms.
To investigate this, you can perform time-course and concentration-response experiments to optimize incubation time and concentration.
Q: I am observing off-target effects in my cellular experiments. How can I confirm that the observed phenotype is due to AKR1C3 inhibition?
A: To validate on-target effects, consider the following strategies:
-
Use a Structurally Different Inhibitor: Employ another known AKR1C3 inhibitor with a different chemical scaffold. If both inhibitors produce the same phenotype, it is more likely an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate AKR1C3 expression. The resulting phenotype should mimic the effect of this compound.
-
Inactive Analog: If available, use a structurally similar but inactive analog of this compound as a negative control.
Data Presentation
The following table summarizes the inhibitory activity and selectivity of this compound and other commonly used AKR1C3 inhibitors.
| Compound | Target | IC50 / Kᵢ (µM) | Selectivity vs. AKR1C3 (Fold) |
| AKR1C3 | AKR1C1 | ||
| This compound | AKR1C3 | 0.122 (IC50) [1] | Data not available |
| Indomethacin | AKR1C3/COX | 0.1 (IC50) | >300 |
| Flufenamic Acid | AKR1C3/COX | 0.051 (IC50) | ~2.7 |
Note: IC50 and Kᵢ values can vary depending on the assay conditions.
Experimental Protocols
1. Biochemical Enzyme Inhibition Assay for this compound
This protocol describes the determination of the IC50 value of this compound against recombinant human AKR1C3 enzyme.
Materials:
-
Recombinant human AKR1C3, AKR1C1, AKR1C2, and AKR1C4 enzymes
-
This compound
-
NADPH
-
Substrate (e.g., S-tetralol or 9,10-phenanthrenequinone)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4
-
DMSO
-
96-well black, flat-bottom plates
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare this compound Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Assay Plate Preparation: In a 96-well plate, add 2 µL of each diluted inhibitor concentration. For the positive control (no inhibition) and negative control (no enzyme) wells, add 2 µL of DMSO.
-
Add Enzyme: Add 48 µL of assay buffer containing the appropriate concentration of recombinant AKR1C3 enzyme to each well, except for the negative control wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 50 µL of a pre-warmed solution containing NADPH and the substrate to all wells. The final concentrations should be at or near the Km for the substrate and NADPH.
-
Kinetic Reading: Immediately place the plate in a plate reader pre-heated to 37°C. Measure the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance at 340 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Cell-Based Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of cancer cells that endogenously express AKR1C3 (e.g., 22Rv1 prostate cancer cells).
Materials:
-
AKR1C3-expressing cancer cell line (e.g., 22Rv1)
-
Complete cell culture medium
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well clear, flat-bottom cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Cell Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percent viability.
-
Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
-
Mandatory Visualizations
Caption: AKR1C3 signaling pathways and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: Standard experimental workflows for biochemical and cell-based assays.
References
Validation & Comparative
A Comparative Guide to AKR1C3 Inhibitors: Akr1C3-IN-14 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), has emerged as a significant therapeutic target in various pathologies, including hormone-dependent cancers like prostate and breast cancer, as well as hematological malignancies.[1] The enzyme's pivotal role in the biosynthesis of potent androgens and the metabolism of prostaglandins (B1171923) makes it a key driver of tumor proliferation, survival, and therapeutic resistance.[1][2] This guide provides an objective comparison of Akr1C3-IN-14 with other notable AKR1C3 inhibitors, supported by experimental data, to assist researchers in navigating the landscape of AKR1C3-targeted drug discovery.
Overview of this compound
This compound is an inhibitor of the AKR1C3 enzyme with a reported half-maximal inhibitory concentration (IC50) of 0.122 µM.[3] Its primary mechanism involves reducing the production of potent androgens by inhibiting AKR1C3 activity, thereby modulating hormone-mediated signaling pathways.[3][4] Additionally, it influences the biosynthesis of prostaglandin (B15479496) PGF2α, which can affect cell proliferation.[3][4] this compound is utilized as a research tool, particularly in the study of prostate cancer.[3]
Comparative Performance of AKR1C3 Inhibitors
The development of potent and selective AKR1C3 inhibitors is a critical goal to minimize off-target effects, particularly on closely related isoforms like AKR1C1 and AKR1C2.[5][6] Inhibition of AKR1C2 is generally considered undesirable as it is involved in the inactivation of dihydrotestosterone (B1667394) (DHT).[4] The following table summarizes the inhibitory potency and selectivity of this compound and other representative AKR1C3 inhibitors from different classes.
Table 1: Comparison of Inhibitory Activity (IC50) and Selectivity of Various AKR1C3 Inhibitors
| Inhibitor | Compound Class | AKR1C3 IC50 (µM) | Selectivity vs. AKR1C2 (Fold) | Reference |
| This compound | Small Molecule | 0.122 | Not Reported | [3] |
| Indomethacin | NSAID | 0.1 | >300 | [7] |
| Flufenamic Acid | NSAID | 0.051 | Not Reported | [7][8] |
| S07-2005 | Small Molecule | 0.13 | 385 | [7] |
| Compound 30 (Optimized S07-2005) | Small Molecule | 0.005 | >2000 | [7] |
| Genistein | Natural Product (Isoflavone) | Inhibits CRPC cell proliferation | Not Reported | [8] |
| Casticin | Natural Product (Flavonoid) | 5.99 | Not Reported | [9] |
| Olaparib | PARP Inhibitor | 2.48 | Not Reported | [8] |
Note: IC50 values can vary between studies due to different assay conditions. Direct comparison should be made with caution.[5]
Signaling Pathways and Point of Inhibition
AKR1C3 exerts its oncogenic effects through two primary mechanisms: the synthesis of potent androgens that activate the Androgen Receptor (AR) and the production of prostaglandins that promote cell growth.[2][10] Inhibitors like this compound block these downstream signaling cascades by directly targeting the enzymatic activity of AKR1C3.
Experimental Protocols
Standardized experimental protocols are crucial for the accurate evaluation and comparison of inhibitor performance. Below are methodologies for key assays used in the characterization of AKR1C3 inhibitors.
In Vitro AKR1C3 Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant AKR1C3.
Protocol Details:
-
Reagent Preparation: Prepare stock solutions of recombinant human AKR1C3 enzyme, the cofactor NADPH, and a substrate (e.g., androstenedione) in an appropriate buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare serial dilutions of the test inhibitor.[2]
-
Assay Reaction: In a 96-well plate, combine the AKR1C3 enzyme, NADPH, and varying concentrations of the test inhibitor.
-
Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate. Immediately measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines that express AKR1C3.
Protocol Details:
-
Cell Culture: Culture AKR1C3-expressing cancer cells (e.g., 22Rv1 prostate cancer cells) in appropriate media.[4]
-
Treatment: Seed the cells in 96-well plates and allow them to attach overnight. Treat the cells with serial dilutions of the inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Normalize the viability data to untreated controls and plot against inhibitor concentration to determine the concentration that inhibits cell growth by 50% (GI50).
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Protocol Details:
-
Tumor Implantation: Subcutaneously inject AKR1C3-positive cancer cells into the flank of immunocompromised mice.[2][11]
-
Treatment: Once tumors reach a predetermined size, randomize the animals into control (vehicle) and treatment groups. Administer the AKR1C3 inhibitor according to a defined schedule and route.
-
Tumor Measurement: Measure tumor dimensions with calipers regularly and calculate tumor volume.
-
Endpoint Analysis: At the end of the study, excise the tumors for weight measurement and further analyses, such as histology or biomarker assessment.[2]
-
Data Analysis: Compare tumor growth rates and final tumor weights between the groups to assess in vivo efficacy.
Clinical Landscape
The therapeutic potential of targeting AKR1C3 has led to the investigation of several inhibitors in clinical trials. ASP9521 entered Phase I/II trials for castration-resistant prostate cancer (CRPC) but showed limited efficacy.[11][12] More recently, OBI-3424, a prodrug that is selectively activated by AKR1C3, is being investigated in a Phase I/II study for patients with advanced or metastatic solid tumors.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which inhibit AKR1C3, have also been evaluated in combination therapies for high-risk prostate cancer.[8][13][14] These clinical efforts highlight the ongoing interest in AKR1C3 as a therapeutic target, despite the challenges.
Conclusion
This compound is a valuable research tool for investigating the roles of AKR1C3 in cancer biology. When compared to other inhibitors, the landscape is diverse, ranging from repurposed NSAIDs to highly optimized small molecules with exceptional potency and selectivity. For researchers, the choice of inhibitor will depend on the specific experimental needs, balancing factors such as potency, selectivity against other AKR1C isoforms, and suitability for in vitro versus in vivo applications. The continued development of novel inhibitors, guided by the robust experimental protocols outlined here, holds promise for translating the therapeutic potential of AKR1C3 inhibition into clinical benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
A Comparative Analysis of Inhibitor Selectivity: Akr1C3-IN-14 vs. Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of a representative selective Aldo-Keto Reductase 1C3 (AKR1C3) inhibitor, referred to here as Selective AKR1C3 Inhibitor Example , and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin . While direct experimental data for a compound specifically named "Akr1C3-IN-14" is not publicly available, this guide utilizes data for a well-characterized, highly selective AKR1C3 inhibitor to provide a relevant and informative comparison against the broader-acting Indomethacin.
Indomethacin is known for its potent inhibition of cyclooxygenase (COX) enzymes, a characteristic associated with its therapeutic effects and also its side effects.[1][2][3][4] Interestingly, Indomethacin also demonstrates potent inhibitory activity against AKR1C3.[5][6][7][8][9] This dual activity makes it a critical tool compound for studying AKR1C3 biology but limits its therapeutic potential as a selective AKR1C3 inhibitor. In contrast, significant efforts have been made to develop selective AKR1C3 inhibitors that avoid COX inhibition to minimize off-target effects.[5][6][8]
Quantitative Comparison of Inhibitor Selectivity
The inhibitory potency (IC50) of the selective AKR1C3 inhibitor example and Indomethacin against AKR1C3 and other relevant enzymes is summarized in the table below. Lower IC50 values indicate greater potency.
| Target Enzyme | Selective AKR1C3 Inhibitor Example (IC50) | Indomethacin (IC50) | Selectivity for AKR1C3 |
| AKR1C3 | ~38 nM | 100 nM[5][6], 7.35 µM[10], 8.5 µM[7] | High |
| AKR1C1 | >100 µM | Weak inhibition[7] | High |
| AKR1C2 | ~1064 nM | >30 µM[5][6], 8.82 µM[10] | High (for the selective inhibitor) |
| COX-1 | >100 µM | 27 nM[11], 0.10 µM[10] | Low (for Indomethacin) |
| COX-2 | >100 µM | 180 nM[11], 0.61 µM[10] | Low (for Indomethacin) |
Note: IC50 values can vary depending on the specific assay conditions. The data presented is a compilation from multiple sources to provide a comparative overview.
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for drug development. Below are the detailed methodologies for the key experiments cited in this guide.
Recombinant AKR1C3 Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of AKR1C3.
Principle: The enzymatic activity of AKR1C3 is measured by monitoring the decrease in NADPH concentration, which is consumed during the reduction of a substrate. The rate of NADPH oxidation is proportional to the enzyme's activity. An inhibitor will decrease the rate of this reaction.
Materials:
-
Recombinant human AKR1C1, AKR1C2, and AKR1C3 enzymes
-
Substrate: S-tetralol or 9,10-phenanthrenequinone (PQ)[12][13][14]
-
Cofactor: NADPH[12]
-
Test compounds (e.g., Selective AKR1C3 Inhibitor, Indomethacin) dissolved in DMSO
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4)[12]
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm[12]
Procedure:
-
Reagent Preparation: Prepare stock solutions of the substrate, cofactor, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant AKR1C enzyme.[12]
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and NADPH to each well.[15]
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader. This decrease corresponds to the oxidation of NADPH to NADP+.[12][15]
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.[12][15]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a test compound to inhibit the production of prostaglandins (B1171923) from arachidonic acid by purified COX-1 and COX-2 enzymes.
Principle: The activity of COX enzymes is determined by measuring the amount of prostaglandin (B15479496) E2 (PGE2) produced from the substrate arachidonic acid. The presence of an inhibitor reduces the amount of PGE2 synthesized.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
Substrate: Arachidonic acid
-
Cofactor: Heme
-
Test compounds dissolved in DMSO
-
Assay Buffer: Tris-HCl buffer (pH 8.0)
-
PGE2 EIA Kit
Procedure:
-
Enzyme Activation: Pre-incubate the COX-1 or COX-2 enzyme with heme in the assay buffer.
-
Inhibitor Addition: Add various concentrations of the test compound to the activated enzyme solution and incubate for a specified time.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period using a suitable agent (e.g., HCl).
-
PGE2 Quantification: Measure the concentration of PGE2 in each sample using a competitive enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each inhibitor concentration relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting to a dose-response curve.
Visualizing the Mechanisms of Action
To better understand the biological context and experimental design, the following diagrams illustrate the AKR1C3 signaling pathway and a typical workflow for evaluating inhibitor selectivity.
Caption: AKR1C3 signaling in steroid and prostaglandin metabolism.
Caption: Workflow for determining inhibitor selectivity.
References
- 1. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Indomethacin Analogue, N-(4-Chlorobenzoyl)-melatonin, is a Selective Inhibitor of Aldo-keto Reductase 1C3 (Type 2 3α-HSD, Type 5 17β-HSD, and Prostaglandin F Synthase), a Potential Target for the Treatment of Hormone Dependent and Hormone Independent Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validating the Impact of Akr1C3-IN-14 on Androgen Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Akr1C3-IN-14, an inhibitor of the aldo-keto reductase 1C3 (AKR1C3) enzyme, and its role in modulating androgen levels. Through objective comparisons with other known AKR1C3 inhibitors, supported by experimental data, this document serves as a resource for researchers investigating androgen biosynthesis and developing novel therapeutics for hormone-dependent diseases such as prostate cancer.
Introduction to AKR1C3 and its Role in Androgen Synthesis
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens.[1] It catalyzes the conversion of weaker androgens, such as androstenedione (B190577) (A'dione) and 5α-androstanedione (5α-dione), into the more active testosterone (B1683101) and 5α-dihydrotestosterone (DHT), respectively.[2][3] Upregulation of AKR1C3 is observed in several cancers, notably in castration-resistant prostate cancer (CRPC), where it contributes to the intratumoral production of androgens that drive tumor growth and resistance to therapy.[3][4][5][6] Consequently, AKR1C3 has emerged as a significant therapeutic target, and the development of potent and selective inhibitors is an active area of research.[7][8]
This compound and Alternative Inhibitors: A Quantitative Comparison
This compound has been identified as a potent inhibitor of the AKR1C3 enzyme.[9] This section presents its inhibitory potency in comparison to other well-characterized AKR1C3 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | IC50 for AKR1C3 (µM) | Selectivity over AKR1C2 | Cell-Based Testosterone Inhibition | Reference |
| This compound | 0.122 | Not Reported | Reduces excess androgen production | [9] |
| Indomethacin (B1671933) | 0.1 | >300-fold | Yes | [4] |
| SN33638 | 0.0074 (EC50) | >300-fold | Partial inhibition observed | [1] |
| PTUPB | More effective than indomethacin in vitro | Not Reported | Yes | |
| Flufenamic Acid | >30 | Not Reported | Not Reported | [2] |
| GTx-560 | Comparable to indomethacin in vitro | Not Reported | Yes | |
| BAY1128688 | Not Reported (Phase 1 clinical trial) | Selective | Dose-dependent increase in androsterone | [10] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and other inhibitors, it is crucial to visualize the androgen synthesis pathway and the experimental workflow for inhibitor validation.
Androgen Synthesis Pathway via AKR1C3
The following diagram illustrates the central role of AKR1C3 in converting precursor steroids into potent androgens. Inhibition of AKR1C3 blocks these critical steps.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Backdoor Androgen Synthesis Through AKR1C3 Inhibition: A Presurgical Hormonal Ablative Neoadjuvant Trial in High Risk Localized Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Novel AKR1C3 Inhibitors as New Potential Treatment for Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. new-hydroxybenzoazole-inhibitors-of-aldo-keto-reductase-1c3-akr1c3-disclosure-of-sar-investigation-to-target-prostate-cancer - Ask this paper | Bohrium [bohrium.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. Novel aldo-keto reductase 1C3 inhibitor affects androgen metabolism but not ovarian function in healthy women: a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
The Emergent Role of AKR1C3 Inhibition in Prostate Cancer: A Comparative Analysis Against Established Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of prostate cancer therapeutics is continually evolving, with a significant focus on overcoming resistance to standard androgen deprivation therapies. A promising new target in this arena is the aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme pivotal in the intratumoral synthesis of potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2][3] This guide provides a comparative analysis of the efficacy of AKR1C3 inhibitors, using available data for well-characterized compounds, against established prostate cancer drugs. While specific data for a compound designated "Akr1c3-IN-14" is not publicly available, this guide will leverage findings on other potent AKR1C3 inhibitors to offer a comprehensive overview of this emerging therapeutic class.
Mechanism of Action: A Shift in Androgen Blockade
Established hormonal therapies for prostate cancer primarily function by either suppressing systemic androgen production (e.g., LHRH agonists) or by blocking the androgen receptor (AR) directly (e.g., enzalutamide (B1683756), apalutamide).[4][5][6] Abiraterone (B193195) acetate (B1210297) inhibits CYP17A1, another key enzyme in androgen biosynthesis.[1] However, castration-resistant prostate cancer (CRPC) can develop through various mechanisms, including the upregulation of intratumoral androgen synthesis pathways.
This is where AKR1C3 inhibitors present a novel strategy. AKR1C3 is frequently overexpressed in CRPC and facilitates the conversion of weaker androgen precursors to potent androgens that can activate the AR, driving tumor growth and resistance.[1][2][3][5] By inhibiting AKR1C3, these compounds aim to shut down this critical local androgen production, offering a potential therapeutic avenue for patients who have developed resistance to conventional treatments.[2][7]
Below is a diagram illustrating the role of AKR1C3 in the androgen synthesis pathway and the points of intervention for various therapies.
Caption: Simplified signaling pathway of androgen synthesis and the points of therapeutic intervention.
Comparative Efficacy Data
Direct comparative efficacy data for a specific compound named "this compound" against established drugs is not available in the public domain. However, preclinical studies on other potent AKR1C3 inhibitors provide valuable insights into the potential of this drug class. The following tables summarize representative data from studies on various AKR1C3 inhibitors.
In Vitro Efficacy: Cell Viability
| Compound/Drug | Cell Line | Assay | Endpoint | Result | Reference |
| AKR1C3 Inhibitor (Indomethacin) | Enzalutamide-resistant C4-2B MDVR | MTT Assay | Cell Viability | Resensitized cells to enzalutamide | [7] |
| AKR1C3 Inhibitor (MF-15) | DuCaP/CAF spheroids | Spheroid size reduction | Tumor Growth | Significant reduction in spheroid size | [1] |
| Enzalutamide | DuCaP/CAF spheroids | Spheroid size reduction | Tumor Growth | Failed to affect spheroid size | [1] |
| AKR1C3 Inhibitor (PTUPB) + Enzalutamide | Castration-relapsed VCaP xenografts | Tumor Growth | Tumor Suppression | Synergistic inhibition of tumor growth | [8] |
| Abiraterone | Abiraterone-resistant prostate cancer cells | Cell Viability | Cell Growth | Resistance observed | [2] |
| AKR1C3 Inhibitor (Indocin) + Abiraterone | Abiraterone-resistant prostate cancer cells | Cell Viability | Cell Growth | Overcame abiraterone resistance | [2] |
In Vivo Efficacy: Xenograft Models
| Compound/Drug | Xenograft Model | Endpoint | Result | Reference |
| AKR1C3 Inhibitor Prodrug (4r) | 22Rv1 prostate cancer xenografts | Tumor Volume | Dose-dependent reduction in tumor volume | [3][9] |
| AKR1C3 Inhibitor (Indomethacin) + Enzalutamide | Enzalutamide-resistant prostate cancer xenografts | Tumor Growth | Significant inhibition of tumor growth | [6][7] |
| AKR1C3 Inhibitor (Indocin) + Abiraterone | Abiraterone-resistant xenograft models | Tumor Growth | Enhanced abiraterone treatment efficacy | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in the efficacy data.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of compounds on the metabolic activity of prostate cancer cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, 22Rv1, or drug-resistant sublines) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the AKR1C3 inhibitor, an established drug (e.g., enzalutamide), or a combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values (the concentration of a drug that gives half-maximal response) can be determined from dose-response curves.
Caption: A typical workflow for an MTT-based cell viability assay.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of an AKR1C3 inhibitor in a living organism.
Protocol:
-
Animal Model: Male immunodeficient mice (e.g., NOD-SCID or nude mice) are used.
-
Tumor Cell Implantation: A suspension of human prostate cancer cells (e.g., 22Rv1) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment groups: vehicle control, AKR1C3 inhibitor, established drug, or a combination. The treatment is administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., biomarker studies). Statistical analysis is performed to compare tumor growth between the different treatment groups.
Caption: A generalized workflow for an in vivo prostate cancer xenograft study.
Conclusion and Future Directions
The inhibition of AKR1C3 represents a promising and mechanistically distinct approach to the treatment of prostate cancer, particularly in the context of resistance to established hormonal therapies. Preclinical data for several AKR1C3 inhibitors demonstrate their potential to inhibit the growth of prostate cancer cells, both as monotherapies and in combination with current standard-of-care drugs like enzalutamide and abiraterone. The ability of these inhibitors to overcome resistance is a key potential advantage.
While direct comparative data for "this compound" is not yet in the public domain, the collective evidence for the AKR1C3 inhibitor class warrants further investigation. Future research should focus on head-to-head preclinical studies of novel AKR1C3 inhibitors against established drugs, comprehensive pharmacokinetic and pharmacodynamic profiling, and ultimately, well-designed clinical trials to ascertain the safety and efficacy of this therapeutic strategy in patients with advanced prostate cancer. The identification of predictive biomarkers for response to AKR1C3 inhibition will also be critical for patient stratification and maximizing clinical benefit.
References
- 1. Dual Inhibitory Action of a Novel AKR1C3 Inhibitor on Both Full-Length AR and the Variant AR-V7 in Enzalutamide Resistant Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracrine Androgens and AKR1C3 Activation Confer Resistance to Enzalutamide in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Analysis of a Novel AKR1C3 Inhibitor: Focus on Isoform Selectivity
This guide provides a comparative analysis of a potent and highly selective Aldo-Keto Reductase 1C3 (AKR1C3) inhibitor, with a focus on its cross-reactivity with other AKR1C isoforms. The information is intended for researchers, scientists, and drug development professionals working on therapies targeting hormone-dependent cancers and other diseases where AKR1C3 is implicated.
Introduction to AKR1C3 and the Imperative for Selective Inhibition
Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens and estrogens.[1][2][3] It catalyzes the conversion of weaker steroid precursors to more active forms, such as the reduction of androstenedione (B190577) to testosterone.[2][4] Elevated expression of AKR1C3 is observed in several cancers, including castration-resistant prostate cancer (CRPC) and breast cancer, where it contributes to tumor growth and resistance to therapy.[1][3][5][6]
AKR1C3 is also involved in prostaglandin (B15479496) metabolism, converting prostaglandin D2 (PGD2) and H2 (PGH2) to F-series prostaglandins (B1171923) (PGF2α), which can promote cell proliferation through pathways like the mitogen-activated protein kinase (MAPK) cascade.[3][7][8] This dual role in steroid and prostaglandin metabolism makes AKR1C3 an attractive therapeutic target.
However, the human AKR1C subfamily includes three other highly homologous isoforms: AKR1C1, AKR1C2, and AKR1C4, which share over 86% sequence identity with AKR1C3.[7][9] Importantly, AKR1C1 and AKR1C2 are involved in the inactivation of potent androgens like 5α-dihydrotestosterone (DHT).[4][5][10] Therefore, non-selective inhibition of these isoforms could be counterproductive. The development of highly selective AKR1C3 inhibitors is crucial to avoid off-target effects and ensure therapeutic efficacy.[4][5][10] A clinical trial of one AKR1C3 inhibitor failed due to liver toxicity, which was attributed to off-target inhibition of another AKR family member, AKR1D1, highlighting the critical need for selectivity.[11]
Comparative Inhibitory Potency and Selectivity
The following table summarizes the inhibitory activity (IC50 values) of a novel, highly selective AKR1C3 inhibitor, compound 27 (S19-1035) , compared to less selective non-steroidal anti-inflammatory drugs (NSAIDs) that also exhibit AKR1C3 inhibition.[12]
| Compound | AKR1C1 IC50 (nM) | AKR1C2 IC50 (nM) | AKR1C3 IC50 (nM) | Selectivity (AKR1C1/AKR1C3) | Selectivity (AKR1C2/AKR1C3) |
| Compound 27 (S19-1035) | >10,000 | >10,000 | 3.04 | >3289 | >3289 |
| Indomethacin (B1671933) | ~100,000 (approx.) | ~10,000 (approx.) | ~100 (approx.) | ~1000 | ~100 |
| Flufenamic Acid | ~2,000 (approx.) | ~220 (approx.) | ~51 (approx.) | ~39 | ~4 |
Data for Compound 27 (S19-1035) is from reference[12]. Data for Indomethacin and Flufenamic Acid are approximated from multiple sources for comparative purposes.[4][10][13]
As the data illustrates, Compound 27 (S19-1035) demonstrates exceptional potency for AKR1C3 with an IC50 value in the low nanomolar range, while exhibiting negligible activity against the closely related AKR1C1 and AKR1C2 isoforms, leading to a selectivity ratio of over 3000-fold.[12] This is in stark contrast to NSAIDs like indomethacin and flufenamic acid, which show significantly lower selectivity.
Experimental Protocols
The determination of inhibitor potency and selectivity against AKR1C isoforms is typically performed using an in vitro enzymatic assay. The following is a generalized protocol based on methods described in the literature.[13][14][15]
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against recombinant human AKR1C1, AKR1C2, and AKR1C3.
Materials:
-
Recombinant human AKR1C1, AKR1C2, and AKR1C3 enzymes
-
Co-factor: NADP+ (for oxidation) or NADPH (for reduction)
-
Substrate: A pan-AKR1C substrate, such as S-tetralol (for oxidation) or a specific substrate like androstenedione (for reduction).
-
Test inhibitor compound (e.g., Akr1C3-IN-14) dissolved in DMSO
-
Assay Buffer: e.g., 100 mM potassium phosphate (B84403) buffer (pH 7.0 or 9.0)
-
96-well microplates (black plates for fluorescence assays)
-
Plate reader capable of measuring fluorescence or absorbance
Procedure (Oxidation of S-tetralol):
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution of the inhibitor to be tested across a range of concentrations.
-
Prepare working solutions of NADP+, S-tetralol, and the respective AKR1C enzyme in the assay buffer.
-
-
Assay Reaction:
-
In each well of the 96-well plate, add the assay buffer.
-
Add the test inhibitor at various concentrations (final DMSO concentration should be kept low, e.g., <5%). Include control wells with DMSO only (no inhibitor) and wells without enzyme (background).
-
Add the NADP+ co-factor to each well.
-
Add the specific AKR1C enzyme (AKR1C1, AKR1C2, or AKR1C3) to the appropriate wells.
-
Initiate the reaction by adding the substrate, S-tetralol.
-
-
Measurement:
-
The reaction progress is monitored by measuring the increase in NADPH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time using a plate reader. The reaction is typically linear for a period of time.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration.
-
Normalize the rates relative to the control (DMSO only) wells, which represent 100% enzyme activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
-
Selectivity Calculation:
-
Selectivity is determined by calculating the ratio of IC50 values. For example, Selectivity (AKR1C1/AKR1C3) = IC50 (AKR1C1) / IC50 (AKR1C3). A higher ratio indicates greater selectivity for AKR1C3.
-
Diagrams and Visualizations
The following diagrams illustrate the signaling pathways influenced by AKR1C3 and the experimental workflow for assessing inhibitor selectivity.
Caption: AKR1C3 signaling pathways in cancer.
Caption: Workflow for determining AKR1C inhibitor selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Aldo-keto reductase family 1 member C3 (AKR1C3) is expressed in adenocarcinoma and squamous cell carcinoma but not small cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐di hydroisoquinolin‐2(1H)‐ylsulfonyl)benzoic acids for AKR1C3 over its isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery and Optimization of a Covalent AKR1C3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of the major single nucleotide polymorphic variants of aldo-keto reductase 1C3 (type 5 17β-hydroxysteroid dehydrogenase) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Akr1C3-IN-14's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of Akr1C3-IN-14 against other known inhibitors of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is a critical enzyme implicated in the progression of various cancers, particularly castration-resistant prostate cancer (CRPC), through its role in androgen biosynthesis and prostaglandin (B15479496) metabolism. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and presents visual diagrams of relevant biological pathways and experimental workflows to aid in the evaluation of Akr1C3 inhibitors.
Comparative Analysis of Akr1C3 Inhibitor Performance
The following table summarizes the in vitro potency and anti-proliferative activity of this compound and a selection of other notable AKR1C3 inhibitors. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Type | AKR1C3 IC50 (µM) | Cell Line | Anti-Proliferative IC50 (µM) | In Vivo Efficacy | Source(s) |
| This compound (compound 4) | Non-steroidal | 0.122 | 22RV1 (Prostate) | 14.27 | Not Reported | [1] |
| HOS (Osteosarcoma) | 10.24 | [1] | ||||
| MG-63 (Osteosarcoma) | 7.02 | [1] | ||||
| SAOS-2 (Osteosarcoma) | 14.44 | [1] | ||||
| Indomethacin (B1671933) | NSAID | ~1.0 - 5.0 | CRPC cell lines | Varies | Inhibited tumor growth in CRPC xenografts | [2][3] |
| Flufenamic Acid | NSAID | ~0.05 | LNCaP (Prostate) | Showed inhibition | Reduced tumor progression in a bladder cancer model | [4][5] |
| ASP9521 | Non-steroidal | 0.011 | LNCaP-AKR1C3 | Suppressed PSA production and cell proliferation | Showed limited clinical activity in mCRPC patients | [6][7][8] |
| OBI-3424 (Prodrug) | Alkylating Agent | N/A (Activated by AKR1C3) | T-ALL cell lines | Potent cytotoxicity (low nM) | Significant tumor regression in T-ALL and hepatoblastoma PDX models | [9][10][11][12][13] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated.
Detailed Experimental Protocols
Recombinant Human AKR1C3 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (cofactor)
-
Substrate (e.g., S-tetralol or androstenedione)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations.
-
Initiate the reaction by adding the recombinant AKR1C3 enzyme to each well.
-
Immediately after adding the enzyme, add the substrate to start the reaction.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
Objective: To assess the effect of an AKR1C3 inhibitor on the proliferation and viability of cancer cells expressing AKR1C3.
Materials:
-
AKR1C3-expressing cancer cell line (e.g., 22RV1)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
Objective: To determine the effect of an AKR1C3 inhibitor on the protein levels of AKR1C3 and downstream signaling molecules like the androgen receptor (AR).
Materials:
-
Treated and untreated cancer cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-AKR1C3, anti-AR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an AKR1C3 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
AKR1C3-expressing cancer cells (e.g., 22RV1)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a predetermined dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy.
References
- 1. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel indomethacin derivative CZ-212-3 exerts antitumor effects on castration-resistant prostate cancer by degrading androgen receptor and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Flufenamic Acid Slows Spread of Bladder Cancer in Mouse Model - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 5. A nonsteroidal anti-inflammatory drug, flufenamic acid, inhibits the expression of the androgen receptor in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. OBI-3424, a novel AKR1C3-activated prodrug, exhibits potent efficacy against preclinical models of T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascentawits.com [ascentawits.com]
- 12. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison: Akr1C3-IN-14 and Enzalutamide in Prostate Cancer Research
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced prostate cancer therapeutics, targeting the androgen receptor (AR) signaling pathway remains a cornerstone of treatment. Enzalutamide (B1683756), a potent second-generation AR antagonist, has been a clinical mainstay. However, the emergence of resistance mechanisms necessitates the exploration of novel therapeutic targets. One such target is the aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme implicated in intratumoral androgen biosynthesis and the development of resistance to AR-targeted therapies. This guide provides a head-to-head comparison of the AKR1C3 inhibitor, Akr1C3-IN-14, and the established AR inhibitor, enzalutamide, based on available preclinical data.
Executive Summary
This compound and enzalutamide represent two distinct strategies for disrupting androgen signaling in prostate cancer. Enzalutamide directly antagonizes the androgen receptor, while this compound inhibits the AKR1C3 enzyme, a key player in the synthesis of potent androgens that activate the AR. Notably, the in vitro potencies of these two compounds against their respective targets are remarkably similar, with IC50 values in the low micromolar range. While extensive clinical data supports the efficacy of enzalutamide, preclinical evidence suggests that inhibitors of AKR1C3, such as this compound, hold promise, particularly in the context of enzalutamide resistance. This guide will delve into their mechanisms of action, comparative performance data, and the experimental protocols used for their evaluation.
Mechanism of Action
This compound: Inhibiting Intratumoral Androgen Synthesis
This compound is an inhibitor of the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][2] AKR1C3 is a crucial enzyme in the steroidogenic pathway, responsible for the conversion of weak androgens to potent AR ligands like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). By inhibiting AKR1C3, this compound reduces the intratumoral production of androgens, thereby decreasing the activation of the androgen receptor and downstream signaling pathways that promote prostate cancer cell proliferation.[1][2] Furthermore, AKR1C3 is involved in the biosynthesis of prostaglandin (B15479496) PGF2α, and its inhibition can affect cell proliferation through this pathway as well.[2]
Enzalutamide: Direct Androgen Receptor Antagonism
Enzalutamide is a second-generation non-steroidal antiandrogen that directly targets the androgen receptor. Its mechanism of action is multi-faceted: it competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA and the recruitment of coactivators. This comprehensive blockade of AR signaling leads to the inhibition of AR-dependent gene expression and subsequent apoptosis of prostate cancer cells.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and enzalutamide. It is important to note that direct head-to-head comparative studies are limited, and the data is compiled from various sources.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC50 Value | Source |
| This compound (compound 4) | AKR1C3 | Enzyme Inhibition Assay | 0.122 µM | [1][2][3] |
| Enzalutamide | Androgen Receptor | Luciferase Reporter Assay (LNCaP cells) | ~0.12 µM |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Effect | Source |
| This compound (compound 4) | 22RV1 (Prostate Cancer) | Cell Proliferation Assay | Pronounced antiproliferative effect | [3][4][5][6] |
| This compound (compound 4) | Prostate Cancer Cells | Combination with Abiraterone (B193195) | Significantly increased activity of abiraterone | [3][4] |
| Enzalutamide | LNCaP (Prostate Cancer) | Cell Viability Assay | Inhibition of cell proliferation |
Table 3: Clinical Efficacy (Enzalutamide)
| Clinical Trial | Patient Population | Primary Endpoint | Result | Source |
| PREVAIL | Metastatic Castration-Resistant Prostate Cancer (Chemotherapy-Naïve) | Radiographic Progression-Free Survival (rPFS) | 65% in enzalutamide group vs. 14% in placebo group at 12 months | [7] |
| PREVAIL | Metastatic Castration-Resistant Prostate Cancer (Chemotherapy-Naïve) | Overall Survival (OS) | 29% reduction in risk of death with enzalutamide | [7] |
| ARCHES | Metastatic Hormone-Sensitive Prostate Cancer | Overall Survival (OS) | 34% reduction in risk of death with enzalutamide + ADT vs. placebo + ADT | [8] |
| PRESIDE | Metastatic Castration-Resistant Prostate Cancer (Post-Enzalutamide Progression) | Progression-Free Survival (PFS) | 9.5 months with continued enzalutamide + docetaxel (B913) vs. 8.3 months with placebo + docetaxel |
No clinical data is currently available for this compound.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways targeted by this compound and enzalutamide.
Caption: Mechanisms of this compound and Enzalutamide.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare inhibitors like this compound and enzalutamide.
AKR1C3 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of AKR1C3.
Principle: The assay measures the NADPH-dependent reduction of a substrate by recombinant human AKR1C3. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH
-
Substrate (e.g., 9,10-phenanthrenequinone or Δ4-androstene-3,17-dione)
-
Test compound (this compound)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound to each well.
-
Initiate the reaction by adding the AKR1C3 enzyme.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to a vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value using a non-linear regression model.
Androgen Receptor (AR) Competitive Binding Assay
Objective: To determine the ability of a compound to compete with a natural ligand for binding to the androgen receptor.
Principle: This assay measures the displacement of a radiolabeled androgen (e.g., [3H]-DHT) from the AR by a test compound in a cell lysate or with purified AR protein.
Materials:
-
LNCaP cell lysate (or other AR-expressing cell line)
-
Radiolabeled androgen (e.g., [3H]-dihydrotestosterone)
-
Test compound (Enzalutamide)
-
Binding buffer
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a multi-tube format, incubate the cell lysate with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound.
-
Incubate at 4°C for a specified time to reach equilibrium.
-
Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the competitor concentration.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a compound on the proliferation and viability of prostate cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22RV1, VCaP)
-
Complete cell culture medium
-
Test compounds (this compound, Enzalutamide)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Xenograft Tumor Model in Nude Mice
Objective: To evaluate the in vivo anti-tumor efficacy of a compound in a preclinical model of prostate cancer.
Principle: Human prostate cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Materials:
-
Male athymic nude mice (4-6 weeks old)
-
Prostate cancer cell line (e.g., VCaP, 22RV1)
-
Matrigel
-
Test compounds (this compound, Enzalutamide)
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the anti-tumor efficacy of the compounds.
Caption: A typical experimental workflow for in vivo comparison.
Conclusion and Future Directions
The comparison between this compound and enzalutamide highlights two distinct but complementary approaches to targeting androgen receptor signaling in prostate cancer. Enzalutamide's direct and potent inhibition of the AR has established it as a standard of care. However, the development of resistance, often driven by mechanisms that reactivate AR signaling, including the upregulation of intratumoral androgen synthesis, underscores the need for novel therapeutic strategies.
This compound, with its ability to inhibit a key enzyme in this resistance pathway, presents a promising avenue for future research. The comparable in vitro potency of this compound to enzalutamide against their respective targets is encouraging. The observation that "compound 4" (this compound) exhibits antiproliferative effects in the enzalutamide-resistant 22RV1 cell line and can enhance the activity of other androgen synthesis inhibitors like abiraterone suggests its potential in overcoming resistance.
Future research should focus on direct head-to-head preclinical studies of this compound and enzalutamide in various prostate cancer models, including those resistant to AR-targeted therapies. Investigating the potential for synergistic effects when these two agents are used in combination is also a critical next step. Such studies will be instrumental in defining the therapeutic potential of AKR1C3 inhibition and its place in the evolving treatment paradigm for advanced prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications | CoLab [colab.ws]
- 7. Enzalutamide Improves Survival in Patients with Metastatic Prostate Cancer - NCI [cancer.gov]
- 8. ascopubs.org [ascopubs.org]
Confirming the On-Target Effects of Akr1C3-IN-14 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the aldo-keto reductase family 1 member C3 (AKR1C3) inhibitor, Akr1C3-IN-14, against other known inhibitors, Indomethacin (B1671933) and SN33638. The focus is to objectively assess the on-target effects of these compounds, supported by available experimental data, to aid in research and development decisions. While in vitro data for this compound is available, in vivo studies are currently limited in the public domain. This guide therefore juxtaposes the known in vitro potency of this compound with the reported in vivo efficacy of alternative compounds to provide a comprehensive overview.
Introduction to AKR1C3 Inhibition
Aldo-keto reductase 1C3 (AKR1C3) is a pivotal enzyme implicated in the biosynthesis of potent androgens and estrogens, as well as in prostaglandin (B15479496) metabolism. Its overexpression is a significant factor in the progression of various cancers, most notably castration-resistant prostate cancer (CRPC). By catalyzing the conversion of weaker steroid precursors to more potent forms, AKR1C3 fuels hormone-dependent tumor growth. This makes it a compelling therapeutic target for the development of novel anticancer agents. This guide will delve into the specifics of this compound and compare its profile with that of established AKR1C3 inhibitors.
Comparative Analysis of AKR1C3 Inhibitors
The following tables summarize the available quantitative data for this compound and its comparators, Indomethacin and SN33638.
Table 1: In Vitro Potency of AKR1C3 Inhibitors
| Compound | Target | IC50 (μM) | Cell-Based Assay |
| This compound (compound 4) | AKR1C3 | 0.122[1][2] | Pronounced antiproliferative effect in 22RV1 prostate cancer cells; enhances abiraterone (B193195) activity.[3] |
| Indomethacin | AKR1C3 | ~0.1-0.2 | Suppresses growth of prostate cancer cells in vitro.[4] |
| SN33638 | AKR1C3 | 0.013 | Partially inhibits testosterone (B1683101) formation in high AKR1C3-expressing cell lines.[5][6] |
Table 2: In Vivo Efficacy of AKR1C3 Inhibitors in Prostate Cancer Xenograft Models
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound | Not Reported | Not Reported | No in vivo data available in the public domain. |
| Indomethacin | CRPC cell line-based xenograft and PDX models | Intraperitoneal injection | Significantly inhibited tumor growth.[6][7] When combined with enzalutamide, showed potential to improve treatment outcome in CRPC.[8][9] |
| SN33638 | Not explicitly detailed, implied CRPC cell line xenografts | Not explicitly detailed | Limited ability to prevent testosterone production and tumor progression, except in models with high AKR1C3 expression.[1][6][10][11] |
Signaling Pathways and Experimental Visualization
To illustrate the mechanism of action and experimental approaches, the following diagrams are provided.
References
- 1. The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RSC - Page load error [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The novel indomethacin derivative CZ-212-3 exerts antitumor effects on castration-resistant prostate cancer by degrading androgen receptor and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Studypages - A Study of Experimental Combination of Enzalutamide and Indomethacin For Recurrent or Metastatic Hormone-Resistant Prostate Cancer [studypages.com]
- 10. researchgate.net [researchgate.net]
- 11. AKR1C3 Inhibition Therapy in Castration-Resistant Prostate Cancer and Breast Cancer: Lessons from Responses to SN33638 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Akr1C3-IN-14 and First-Generation AKR1C3 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel AKR1C3 inhibitor, Akr1C3-IN-14, against first-generation inhibitors. The information presented is supported by experimental data to facilitate informed decisions in research and development.
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme in the biosynthesis of potent androgens and prostaglandins (B1171923).[1] Its upregulation is implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC), and in the development of chemotherapy resistance.[2] Consequently, the development of potent and selective AKR1C3 inhibitors is a significant area of therapeutic research. This guide compares the performance of this compound, a newer generation inhibitor, with that of first-generation inhibitors, which are primarily non-steroidal anti-inflammatory drugs (NSAIDs) with off-target AKR1C3 activity.
Overview of AKR1C3 Function
AKR1C3 plays a multifaceted role in cellular signaling, primarily through two key pathways:
-
Androgen Synthesis: In hormone-dependent cancers like prostate cancer, AKR1C3 is a pivotal enzyme in the conversion of weaker androgens to more potent forms, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[3][4] This intratumoral androgen production can drive cancer progression, even in castrate-resistant states.[3]
-
Prostaglandin (B15479496) Metabolism: AKR1C3 is also involved in the synthesis of prostaglandins, specifically by converting prostaglandin H2 (PGH2) to prostaglandin F2α (PGF2α) and prostaglandin D2 (PGD2) to 9α,11β-PGF2.[5][6] These prostaglandins can promote cell proliferation and inflammation.[6]
The dual roles of AKR1C3 in promoting oncogenic signaling pathways make it an attractive target for therapeutic intervention.
Performance Comparison: this compound vs. First-Generation Inhibitors
First-generation AKR1C3 inhibitors are predominantly NSAIDs, such as indomethacin (B1671933) and flufenamic acid, which were discovered to have off-target inhibitory effects on AKR1C3.[7] While potent, their lack of selectivity can lead to undesirable side effects due to the inhibition of cyclooxygenase (COX) enzymes. This compound represents a more targeted approach to AKR1C3 inhibition.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and representative first-generation inhibitors against AKR1C3 and the closely related isoforms AKR1C1 and AKR1C2. High selectivity for AKR1C3 over other isoforms is crucial, as AKR1C1 and AKR1C2 are involved in the breakdown of DHT.[7]
| Inhibitor | Compound Class | AKR1C3 IC50 (µM) | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | Selectivity Index (AKR1C2/AKR1C3) |
| This compound | Not Specified | 0.122[8][9] | Not Reported | Not Reported | Not Reported |
| Indomethacin | NSAID | 0.1 | >30 | >30 | >300 |
| Flufenamic Acid | NSAID | 0.051 | Not Reported | 0.357 | 7 |
| Naproxen (S-enantiomer) | NSAID | 0.180 | Not Reported | Not Reported | Not Selective |
Experimental Protocols
The following is a detailed methodology for a standard in vitro enzyme inhibition assay used to determine the IC50 values of AKR1C3 inhibitors.
Recombinant Human AKR1C3 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human AKR1C3.
Principle: The enzymatic activity of AKR1C3 is measured by monitoring the change in absorbance resulting from the oxidation of the cofactor NADPH to NADP+ in the presence of a substrate. The rate of this reaction is proportional to the enzyme's activity. An inhibitor will decrease the rate of NADPH consumption.
Materials:
-
Recombinant human AKR1C1, AKR1C2, and AKR1C3 enzymes
-
Substrate (e.g., S-tetralol or 9,10-phenanthrenequinone)[7][10]
-
Cofactor (NADPH)[7]
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)[7]
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the substrate, cofactor, and test compounds in the assay buffer. Create serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant AKR1C3 enzyme. Include control wells with no inhibitor (vehicle control) and wells without the enzyme (background control).
-
Incubation: Incubate the plate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and NADPH to each well.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve. Determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving AKR1C3 and a typical experimental workflow for evaluating AKR1C3 inhibitors.
Caption: AKR1C3 in the Androgen Synthesis Pathway.
Caption: AKR1C3 in the Prostaglandin Synthesis Pathway.
Caption: Experimental Workflow for AKR1C3 Inhibitor Evaluation.
References
- 1. WO2015051241A1 - Heterocyclic compounds and uses thereof - Google Patents [patents.google.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Androgen biosynthesis in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. This compound | AKR1C3抑制剂 | MCE [medchemexpress.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Synergistic Effects of AKR1C3 Inhibitors with Anti-Cancer Compounds: A Comparative Guide
A note on the requested compound "Akr1C3-IN-14": Extensive searches for a specific Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) inhibitor designated "this compound" did not yield any specific scientific literature or experimental data. Therefore, this guide will provide a comprehensive comparison of the synergistic effects of other well-documented AKR1C3 inhibitors with various anti-cancer compounds, reflecting the broader research landscape in this area.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting AKR1C3 to enhance the efficacy of existing cancer treatments. We will explore the synergistic interactions of AKR1C3 inhibitors with chemotherapy agents and targeted therapies, supported by experimental data.
Overview of AKR1C3 and Its Role in Cancer
Aldo-keto reductase 1C3 (AKR1C3) is a multifunctional enzyme implicated in the progression and treatment resistance of various cancers, including prostate, breast, and lung cancer.[1] Its roles include:
-
Androgen Biosynthesis: AKR1C3 is a key enzyme in the synthesis of potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2] This is particularly crucial in castration-resistant prostate cancer (CRPC), where cancer cells can produce their own androgens to fuel growth, leading to resistance to androgen deprivation therapy.[3]
-
Prostaglandin Metabolism: AKR1C3 is involved in the synthesis of prostaglandins (B1171923) that can promote cell proliferation.[4]
-
Drug Metabolism and Resistance: AKR1C3 can metabolize and inactivate certain chemotherapeutic drugs, such as anthracyclines (e.g., doxorubicin), contributing to chemoresistance.[1][5][6]
Inhibition of AKR1C3, therefore, presents a promising strategy to overcome drug resistance and enhance the efficacy of anti-cancer therapies.
Synergistic Combinations with AKR1C3 Inhibitors
Several studies have demonstrated that inhibiting AKR1C3 can lead to synergistic anti-cancer effects when combined with other therapeutic agents. This section details these combinations and the supporting quantitative data.
Combination with Chemotherapy
AKR1C3 inhibitors have been shown to re-sensitize cancer cells to conventional chemotherapeutic agents, particularly in cancers where AKR1C3 is overexpressed.
Table 1: Synergistic Effects of AKR1C3 Inhibitors with Chemotherapeutic Agents
| AKR1C3 Inhibitor | Chemotherapeutic Agent | Cancer Type | Cell Line(s) | Key Findings (Combination Index - CI) |
| Compound 4 | Doxorubicin (B1662922) | Osteosarcoma | SAOS2, U2OS, MG63 | Strong synergism in high AKR1C3-expressing cells (CI values < 1)[1] |
| Indomethacin | Doxorubicin | Breast Cancer | MCF-7/DOX | Overcomes doxorubicin resistance[7] |
| S07-2010 | Cisplatin (B142131) (DDP) | Lung Cancer | A549/DDP | Reverses cisplatin resistance[7] |
Combination with Targeted Therapy
In hormone-dependent cancers like prostate cancer, AKR1C3 inhibitors show significant synergy with androgen receptor (AR) signaling inhibitors.
Table 2: Synergistic Effects of AKR1C3 Inhibitors with Targeted Therapies
| AKR1C3 Inhibitor | Targeted Therapy Agent | Cancer Type | Cell Line(s) | Key Findings |
| PTUPB | Enzalutamide (B1683756) | Prostate Cancer | VCaP, patient-derived organoids | Synergistic tumor suppression and overcoming of drug resistance[8][9] |
| KV-37 | Enzalutamide | Prostate Cancer | Prostate Adenocarcinoma Cells | High degree of synergistic drug interaction[10] |
| Indomethacin | Enzalutamide | Prostate Cancer | Enzalutamide-resistant prostate cancer cells | Resensitized resistant cells to enzalutamide both in vitro and in vivo[3] |
| Compound 4 | Abiraterone | Prostate Cancer | 22RV1 | Significantly increased activity of abiraterone[1] |
| MF-15 | Enzalutamide | Prostate Cancer | Enzalutamide-resistant cells | Potential to overcome enzalutamide resistance[11] |
Experimental Protocols
This section outlines the general methodologies used in the cited studies to evaluate the synergistic effects of AKR1C3 inhibitors.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of single agents and their combination on cancer cell growth.
-
Method:
-
Cancer cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the AKR1C3 inhibitor, the partner compound, or a combination of both.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®.
-
The half-maximal inhibitory concentration (IC50) for each agent is calculated from the dose-response curves.
-
Synergy Assessment (Chou-Talalay Method)
-
Objective: To quantitatively determine if the combination of two drugs results in a synergistic, additive, or antagonistic effect.
-
Method:
-
Cells are treated with the two drugs at a constant ratio or in a checkerboard format.
-
Cell viability data is analyzed using software like CompuSyn.
-
A Combination Index (CI) is calculated:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
AKR1C3 Enzyme Inhibition Assay
-
Objective: To measure the potency of a compound in inhibiting the enzymatic activity of AKR1C3.
-
Method:
-
Recombinant human AKR1C3 enzyme is incubated with its substrate (e.g., a steroid precursor) and the cofactor NADPH.
-
The test inhibitor is added at various concentrations.
-
The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.
-
The IC50 value for the inhibitor is determined.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving AKR1C3 and a typical workflow for assessing synergistic drug combinations.
Caption: AKR1C3-mediated androgen synthesis and synergistic inhibition.
Caption: Mechanism of AKR1C3-mediated chemoresistance and its inhibition.
Caption: Experimental workflow for assessing drug synergy.
Conclusion
The inhibition of AKR1C3 is a compelling strategy to enhance the efficacy of existing anti-cancer therapies. The synergistic effects observed with both chemotherapeutic agents and targeted therapies highlight the potential of AKR1C3 inhibitors to overcome drug resistance and improve patient outcomes. In prostate cancer, combining AKR1C3 inhibitors with AR signaling inhibitors addresses a key mechanism of resistance by blocking intratumoral androgen synthesis. In other cancers, these inhibitors can restore sensitivity to chemotherapy by preventing drug inactivation. Further preclinical and clinical investigation of these synergistic combinations is warranted to translate these promising findings into effective cancer treatments.
References
- 1. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracrine Androgens and AKR1C3 Activation Confer Resistance to Enzalutamide in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 6. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. AKR1C3 Inhibitor KV-37 Exhibits Antineoplastic Effects and Potentiates Enzalutamide in Combination Therapy in Prostate Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual Inhibitory Action of a Novel AKR1C3 Inhibitor on Both Full-Length AR and the Variant AR-V7 in Enzalutamide Resistant Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for Akr1C3-IN-14
Researchers and laboratory personnel must handle the novel inhibitor Akr1C3-IN-14 with care, adhering to stringent safety and disposal protocols. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a potentially hazardous substance and follow established laboratory guidelines for chemical waste.
Handling and Storage
Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel. Unused quantities of the compound should be stored under the recommended conditions to maintain its integrity for future research.
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [1] |
| Container | Keep tightly closed | [2] |
Disposal Procedures
The disposal of this compound and any associated contaminated materials must comply with all applicable federal, state, and local environmental regulations. A licensed professional waste disposal service should be contracted to manage the final disposal of this material.[2]
Step-by-Step Disposal Guidance:
-
Consult Institutional Guidelines: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with the chemical name ("this compound"), concentration, and any known hazard warnings.
-
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]
-
Accidental Spills: In the event of a spill, implement appropriate precautions to minimize direct contact with skin or eyes and prevent inhalation.[2] For small spills, sweep up the material, place it in a sealed bag, and hold it for disposal.[2] Ventilate the area and wash the spill site after the material has been collected.[2]
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed professional waste disposal service.[2]
Emergency Procedures
In the absence of specific data for this compound, the following general emergency procedures, adapted from guidance for similar laboratory materials, should be followed.
| Situation | Recommended Action |
| Eye Contact | May cause eye irritation.[2] Flush eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[2] |
| Skin Contact | May cause skin irritation.[2] Immediately flush the affected area with plenty of water.[2] |
| Inhalation | While no specific inhalation hazard is recognized, if inhaled, move to fresh air.[2] If breathing becomes difficult, seek medical attention.[2] |
| Ingestion | No specific ingestion hazard is recognized.[2] If swallowed, drink plenty of water and get immediate medical attention.[2] |
| Fire | The product is expected to be non-flammable.[2] Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[2] Wear self-contained breathing apparatus if necessary.[2] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Safeguarding Research: Essential Safety Protocols for Handling Akr1C3-IN-14
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Akr1C3-IN-14, a potent inhibitor of the aldo-keto reductase family 1 member C3 enzyme.[1] Adherence to these protocols is essential to ensure a safe laboratory environment and to mitigate risks associated with handling a novel small molecule compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent enzyme inhibitors and general laboratory safety standards.
I. Personal Protective Equipment (PPE): First Line of Defense
A comprehensive personal protective equipment (PPE) program is the primary defense against accidental exposure.[2] The minimum required PPE for handling this compound is outlined below. For tasks with a higher risk of splashes or aerosol generation, enhanced protection may be necessary.[2][3]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn with side-shields to protect against splashes.[2][3] A face shield should be worn in addition to goggles when there is a significant splash hazard.[3][4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement.[3][4] Gloves should be inspected for tears before use and changed immediately if contaminated.[2] Double-gloving may be necessary for added protection.[3] |
| Body Protection | Laboratory Coat | A lab coat or a chemical-resistant apron is mandatory to protect against skin contact.[2][6] For higher-risk activities, a full-body suit may be appropriate.[2] |
| Foot Protection | Closed-Toe Shoes | Required to prevent injuries from spills or dropped objects.[4][6] |
| Respiratory Protection | Respirator | May be necessary when working with the compound in a powder form or when there is a risk of aerosol generation in poorly ventilated areas.[4] |
II. Safe Handling and Operational Workflow
All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2] The following diagram outlines the standard workflow for the safe handling of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. uah.edu [uah.edu]
- 6. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
